molecular formula C11H12N2 B11914092 5,7-Dimethylquinolin-8-amine

5,7-Dimethylquinolin-8-amine

Cat. No.: B11914092
M. Wt: 172.23 g/mol
InChI Key: DRHJZHQVQPOHSW-UHFFFAOYSA-N
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Description

Theoretical Frameworks for Quinoline-Based Chemical Entities

The chemical and biological properties of quinoline (B57606) derivatives are deeply rooted in their electronic structure. The fusion of a benzene (B151609) and a pyridine (B92270) ring creates a π-conjugated system that is electron-rich and susceptible to various chemical modifications. nih.gov The nitrogen atom in the quinoline ring introduces a degree of basicity and the ability to form hydrogen bonds, which are crucial for biological interactions. vulcanchem.com

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide insights into the molecular orbitals, charge distribution, and reactivity of quinoline derivatives. acs.org These studies help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding the stability of different conformations, and elucidating the mechanisms of chemical reactions. For instance, the introduction of substituents, such as the methyl and amine groups in 5,7-Dimethylquinolin-8-amine, can significantly alter the electronic properties of the quinoline core, thereby modulating its reactivity and biological activity. The lone pair of electrons on the amino group's nitrogen can increase the electron density at specific positions on the phenyl ring through conjugation. mdpi.com

Research Significance of this compound as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is recurrent in biologically active compounds and approved drugs, demonstrating a broad spectrum of pharmacological actions. scielo.brnih.gov The quinoline core itself is considered a privileged structure, and the specific substitution pattern of this compound enhances its potential. nih.govscielo.br

The methyl groups at positions 5 and 7 contribute to the lipophilicity of the molecule, which can influence its ability to cross biological membranes. vulcanchem.com The primary amine group at position 8 is a key functional handle that allows for a wide range of chemical modifications. This amine can be acylated to form amides, or it can participate in Schiff base formation, which is important for metal chelation. vulcanchem.com

The strategic placement of these functional groups makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in various fields of research.

Current Research Landscape and Future Perspectives for this compound

Current research on quinoline derivatives is vibrant and multifaceted, spanning from the development of new synthetic methodologies to the exploration of their therapeutic potential. researchgate.net While specific research on this compound is not extensively documented in publicly available literature, the broader research on quinoline amines provides a strong indication of its potential applications. rsc.org

Future research on this compound is likely to focus on several key areas:

Synthesis of Novel Derivatives: The primary amine group serves as a reactive site for the synthesis of a diverse library of derivatives. This could involve reactions such as acylation, alkylation, and condensation with various electrophiles to create new chemical entities with tailored properties.

Medicinal Chemistry: Given the established biological activities of quinoline compounds, derivatives of this compound will likely be investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govrsc.orgresearchgate.net The ability of the quinoline scaffold to interact with various biological targets makes it a promising starting point for drug discovery programs. nih.gov

Materials Science: Quinoline derivatives have also found applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of new derivatives of this compound could be explored for such applications.

The continued exploration of this compound and its derivatives holds significant promise for advancing our understanding of the structure-activity relationships of quinoline-based compounds and for the development of new molecules with valuable applications in medicine and technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,7-dimethylquinolin-8-amine

InChI

InChI=1S/C11H12N2/c1-7-6-8(2)10(12)11-9(7)4-3-5-13-11/h3-6H,12H2,1-2H3

InChI Key

DRHJZHQVQPOHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)N)C

Origin of Product

United States

Synthetic Methodologies for 5,7 Dimethylquinolin 8 Amine and Its Functionalized Derivatives

Established Synthetic Pathways to Substituted Quinolines

Classic methodologies for quinoline (B57606) synthesis have been refined over more than a century and remain staples in organic chemistry for their reliability and versatility in creating a wide range of substituted quinolines.

Cyclocondensation and annulation reactions are cornerstone strategies for constructing the quinoline framework. These reactions typically involve the formation of the pyridine (B92270) ring portion of the quinoline system onto a pre-existing benzene (B151609) ring.

Several named reactions are central to this approach:

Skraup and Doebner-von Miller Synthesis : The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgpharmaguideline.com The glycerol dehydrates to form acrolein, which then undergoes a conjugate addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline. The Doebner-von Miller reaction is a more general version that uses α,β-unsaturated aldehydes or ketones, allowing for greater diversity in the substitution pattern of the resulting quinoline. iipseries.orgnih.govwikipedia.org For the synthesis of a 5,7-dimethylquinoline derivative, 3,5-dimethylaniline (B87155) would be a logical starting material.

Combes Synthesis : This method produces 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction proceeds through an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.orgslideshare.net

Friedländer Annulation : The Friedländer synthesis is a widely used reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govorganic-chemistry.orgwikipedia.org This reaction can be catalyzed by either acids or bases and is known for its efficiency and high yields in producing polysubstituted quinolines. organic-chemistry.orgacs.org

Pfitzinger Reaction : A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.comnih.gov

These classical methods provide a robust foundation for accessing the quinoline core structure, which can then be further functionalized to introduce the desired amine group at the C-8 position.

Reaction NameReactantsKey Features
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing AgentForms the quinoline core through dehydration of glycerol to acrolein, followed by conjugate addition, cyclization, and oxidation. iipseries.orgpharmaguideline.com
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylA more versatile version of the Skraup synthesis, allowing for a wider range of substituted quinolines. nih.govwikipedia.orgacs.org
Combes Synthesis Aniline, β-DiketoneYields 2,4-disubstituted quinolines via an enamine intermediate under acidic conditions. iipseries.orgwikipedia.org
Friedländer Annulation 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAn efficient acid or base-catalyzed condensation for producing polysubstituted quinolines. nih.govorganic-chemistry.orgacs.org
Pfitzinger Reaction Isatin, Carbonyl CompoundA modification of the Friedländer synthesis that produces quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.comnih.gov

Once the 5,7-dimethylquinoline core is synthesized, the next critical step is the introduction of the amine group at the C-8 position. This transformation can be accomplished through several strategic approaches.

Nucleophilic substitution reactions are a direct method for installing an amine group. This typically involves preparing an 8-substituted quinoline with a suitable leaving group, such as a halogen, which can then be displaced by an amine source. For instance, the amination of 8-chloroquinoline (B1195068) can produce 8-aminoquinoline (B160924). wikipedia.org Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized this approach, allowing for the formation of C-N bonds under milder conditions using a palladium catalyst and a suitable amine source. This method is particularly useful for creating N-aryl or N-alkyl substituted 8-aminoquinolines. researchgate.net

An alternative and highly effective strategy involves the reduction of an 8-nitroquinoline (B147351) derivative. The synthesis of 8-aminoquinoline often proceeds via the nitration of quinoline, which yields a mixture of 5-nitro and 8-nitroquinoline. wikipedia.org After separation, the 8-nitroquinoline can be reduced to 8-aminoquinoline. wikipedia.orgslideshare.net This reduction can be achieved using various reagents, such as tin powder in hydrochloric acid or through catalytic hydrogenation. wikipedia.org Reductive amination itself is a broader class of reactions that can form amines from carbonyls via an imine intermediate, which is then reduced. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 8-aminoquinolines, the key step is the reduction of a pre-installed nitro group, a common and reliable transformation in organic synthesis. nih.gov

Strategies for Introducing Amine Functionality at the C-8 Position

Advanced Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems that offer greater efficiency, milder reaction conditions, and novel pathways for constructing complex molecules like quinolines.

Recent advancements have highlighted the utility of main group metal Lewis acids in catalyzing reactions for quinoline synthesis. Lewis acids like indium triflate have been used in dual catalytic systems for the asymmetric addition of aldehydes to N-acyl quinoliniums, leading to optically active dihydroquinolines. rsc.org While not a direct synthesis of the aromatic quinoline, these intermediates can be readily oxidized to the corresponding quinoline. The use of main group metals offers a less toxic and often more cost-effective alternative to transition metals.

Catalytic hydroamination, the addition of an N-H bond across a C-C multiple bond, and hydroarylation are powerful tools for forming C-N and C-C bonds, respectively. Ruthenium complexes have been shown to be effective catalysts for the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives. acs.orgnih.gov Although this example uses a transition metal, the principles of C-H bond activation and hydroamination are being explored with main group metals as well. These advanced methods provide new avenues for constructing the quinoline scaffold with high degrees of control and efficiency.

Main Group Metal Lewis Acid Catalyzed Formal Hydroamination and Hydroarylation

Regioselective Synthesis and Mechanistic Considerations

The regioselective synthesis of substituted quinolines is of paramount importance to control the position of functional groups, which in turn dictates the molecule's properties. While specific methods for the direct regioselective synthesis of 5,7-Dimethylquinolin-8-amine are not extensively detailed in the available literature, the general principles of quinoline synthesis, such as the Skraup synthesis, can be adapted. The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For this compound, the starting material would be 2,4-dimethyl-3-nitroaniline (B3258933). The nitration of 2,4-dimethylaniline (B123086) would produce a mixture of isomers, from which the desired 2,4-dimethyl-3-nitroaniline needs to be separated. The subsequent cyclization with glycerol under acidic conditions, followed by reduction of the nitro group, would yield the target molecule. The regioselectivity is dictated by the substitution pattern of the starting aniline.

Mechanistically, the Skraup reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. The positions of the methyl groups on the aniline ring direct the cyclization to form the 5,7-disubstituted quinoline.

One-Pot Synthetic Protocols

One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A one-pot condensation reaction has been reported for the synthesis of 2-Amino-5,7-dimethyl-8- nih.govrsc.orgnaphthyridin-2-yl-4-Aryl-quinoline-3-carbonitriles. researchgate.net This multicomponent reaction involves the condensation of various aryl aldehydes, 3,5-dimethyl-2- nih.govrsc.orgnaphthyridin-2-yl-phenylamine, and malononitrile (B47326) in the presence of a catalytic amount of p-dimethylaminopyridine (DMAP) in ethanol. researchgate.net This approach, while not directly yielding this compound, demonstrates a powerful one-pot strategy for constructing highly functionalized 5,7-dimethylquinoline scaffolds.

The reaction mechanism likely involves an initial Knoevenagel condensation between the aryl aldehyde and malononitrile, followed by a Michael addition of the substituted phenylamine. Subsequent intramolecular cyclization and tautomerization would then lead to the final quinoline product. researchgate.net

Reactant 1Reactant 2Reactant 3CatalystProduct
Aryl aldehydes3,5-dimethyl-2- nih.govrsc.orgnaphthyridin-2-yl-phenylamineMalononitrilep-Dimethylaminopyridine (DMAP)2-Amino-5,7-dimethyl-8- nih.govrsc.orgnaphthyridin-2-yl-4-Aryl-quinoline-3-carbonitriles

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are scarce, the 8-aminoquinoline moiety is a well-established directing group in various transition metal-catalyzed reactions. mdpi.com Palladium-catalyzed reactions, for instance, are widely used for the N-arylation of amines. acs.org

A plausible application of this methodology to this compound would involve its reaction with an aryl halide in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. This would result in the formation of N-aryl-5,7-dimethylquinolin-8-amines. The catalytic cycle for such a reaction typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.

C-H Functionalization Strategies for Quinoline Ring Systems

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic compounds like quinolines. rsc.orgnih.gov The quinoline nucleus possesses multiple C-H bonds that can be selectively functionalized using transition metal catalysis. mdpi.com The regioselectivity of these reactions is often controlled by the electronic properties of the quinoline ring and the presence of directing groups.

Derivatization Strategies for this compound Analogs

Synthesis of Schiff Base Derivatives from Quinolinecarbaldehydes

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govekb.eg The reaction of this compound with a suitable quinolinecarbaldehyde would yield a Schiff base derivative incorporating two quinoline moieties.

A general procedure for the synthesis of such Schiff bases involves refluxing equimolar amounts of the aminoquinoline and the carbaldehyde in a solvent like ethanol. bepls.com The reaction is often catalyzed by a few drops of a weak acid.

Amine ComponentAldehyde ComponentProduct
This compoundQuinoline-2-carbaldehydeN-(quinolin-2-ylmethylene)-5,7-dimethylquinolin-8-amine
This compoundQuinoline-4-carbaldehydeN-(quinolin-4-ylmethylene)-5,7-dimethylquinolin-8-amine
This compoundQuinoline-8-carbaldehydeN-(quinolin-8-ylmethylene)-5,7-dimethylquinolin-8-amine

Preparation of Fused Heterocyclic Systems (e.g., Pyrimido[4,5-b]quinolines)

The synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, from aminoquinolines is a well-established strategy to generate novel compounds with potential biological activities. ju.edu.saresearchgate.net A common approach involves the multicomponent reaction of an amino-substituted precursor with other building blocks. nih.gov

While a direct synthesis starting from this compound is not explicitly described, a plausible route could involve the reaction of a related 2-amino-5,7-dimethylquinoline-3-carbonitrile with reagents like formamide (B127407) or urea (B33335) to construct the pyrimidine (B1678525) ring. researchgate.net Another versatile method is the one-pot reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and dimedone, which yields tetrahydropyrimido[4,5-b]quinoline-diones. nih.govnih.gov This reaction can be catalyzed by various catalysts, including trityl chloride, and can be performed under conventional heating or ultrasound irradiation. nih.govnih.gov This methodology highlights a pathway to quinoline-fused pyrimidines, which could potentially be adapted for derivatives of 5,7-dimethylquinoline.

Reactant 1Reactant 2Reactant 3CatalystProduct
6-Amino-1,3-dimethyluracilAromatic AldehydeDimedoneTrityl ChlorideTetrahydropyrimido[4,5-b]quinoline-dione
6-AminopyrimidinoneAromatic AldehydeDimedone(Ultrasound)5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione

Optimization of Synthetic Reaction Parameters

Solvent Effects on Reaction Efficiency and Selectivitymdpi.com

The selection of a solvent is critical in the synthesis of quinoline derivatives, as it can significantly influence reaction rates and product distribution. mdpi.com Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, are known to be sensitive to the reaction medium. nih.govpharmaguideline.com For instance, in the Doebner-Von Miller reaction, a variation of the Skraup synthesis, employing a biphasic solvent system was found to reduce the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, thereby increasing the product yield. nih.gov Conversely, in some Skraup reactions, performing the reaction solely in dilute HCl improved the outcome significantly compared to biphasic mixtures. nih.gov

Modern approaches often explore a range of solvents or even solvent-free conditions to enhance efficiency and adhere to green chemistry principles. rsc.org In many optimized syntheses of substituted quinolines, solvent-free conditions, often coupled with microwave irradiation or nanocatalysts, have proven to be highly effective, leading to shorter reaction times and high yields. nih.govtandfonline.comresearchgate.net For example, the synthesis of various quinoline derivatives has been achieved with high efficiency at temperatures between 80-110 °C under solvent-free conditions using catalysts like Fe3O4@urea/HITh-SO3H MNPs or calcium triflate. nih.govtandfonline.com

However, when solvents are necessary, their properties play a crucial role. In a study on the Friedländer synthesis, acetic acid used as both a solvent and a catalyst under microwave irradiation resulted in excellent yields within minutes. nih.gov Other solvents like DMF, toluene, MeCN, 1,4-dioxane, and EtOH have also been investigated, but often prove to be inferior to optimal choices like DMSO or solvent-free systems in specific reactions. frontiersin.org The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway and selectivity.

Table 1: Effect of Different Solvents on Quinoline Synthesis Yield
EntrySolventTemperature (°C)TimeYield (%)Reference Reaction Type
1Solvent-Free9015-60 min85-96Friedländer Reaction (Nanocatalyst) nih.gov
2Ethanol80-GoodOne-pot Condensation nih.gov
3Acetic Acid (neat)160 (μW)5 minExcellentFriedländer Synthesis nih.gov
4DMSO1001.0 hOptimalOxidative Cyclocondensation frontiersin.org
5DMF1001.0 hInferiorOxidative Cyclocondensation frontiersin.org
6Toluene1001.0 hInferiorOxidative Cyclocondensation frontiersin.org

Catalyst and Reagent Concentration Optimizationmdpi.comresearchgate.netfrontiersin.org

The concentration and choice of catalysts and reagents are paramount for maximizing the yield and minimizing byproducts. mdpi.com In classical methods like the Skraup synthesis, concentrated sulfuric acid is a key reagent, but the reaction is notoriously vigorous. researchgate.netwikipedia.org The use of moderators like ferrous sulfate (B86663) is common to control the reaction rate. wikipedia.org

In modern catalytic syntheses, the optimization of the catalyst load is a crucial step. Studies have shown that for nanocatalyzed Friedländer reactions, catalyst loads as low as 10-20 mg can be optimal, achieving high yields in short reaction times. nih.gov For instance, the use of a Fe3O4@urea/HITh-SO3H MNPs catalyst at a 10 mg loading at 80 °C under solvent-free conditions provided the best outcomes. nih.govacs.org Similarly, another system utilizing a Brønsted acidic ionic liquid supported on Fe3O4 NPs found a 20 mg catalyst load at 90 °C to be the most effective. nih.govacs.org

Table 2: Optimization of Catalyst and Reagent Loading
Catalyst/ReagentOptimized Load/EquivalentsReaction ConditionsYieldReference Reaction Type
Fe3O4@urea/HITh-SO3H MNPs10 mg80 °C, Solvent-FreeHighQuinoline Synthesis nih.govacs.org
Fe3O4-IL-HSO420 mg90 °C, Solvent-Free85-96%Friedländer Reaction nih.gov
TsOH (acid)1.0 equiv.100 °C, DMSOBestOxidative Cyclocondensation frontiersin.org
K2S2O8 (oxidant)1.0 equiv.100 °C, DMSOBestOxidative Cyclocondensation frontiersin.org

Advanced Purification and Yield Enhancement Techniquesmdpi.com

Recrystallization is another powerful technique for enhancing purity. The choice of solvent is crucial, and a systematic screening of different solvents or solvent mixtures is often required to find conditions that maximize the crystallization of the desired product while leaving impurities in the solution. For complex mixtures, sequential purification steps, such as column chromatography followed by recrystallization, may be necessary to achieve the desired level of purity for the final product.

Spectroscopic and Crystallographic Elucidation of 5,7 Dimethylquinolin 8 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For 5,7-Dimethylquinolin-8-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the quinoline (B57606) ring.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis

Proton (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons of the quinoline core, the two methyl groups, and the primary amine group.

Aromatic Protons: The protons on the pyridine (B92270) ring (H2, H3, H4) typically form a distinct AMX spin system. H2, adjacent to the nitrogen, is expected to be the most downfield signal, appearing as a doublet of doublets. H4 would also be a doublet of doublets, while H3 would appear as a triplet or doublet of doublets, coupling to both H2 and H4. The sole proton on the carbocyclic ring, H6, is expected to be a singlet, deshielded by the aromatic system.

Methyl Protons: The two methyl groups at positions C5 and C7 are in different chemical environments and would appear as two distinct sharp singlets, likely in the range of 2.3-2.7 ppm.

Amine Protons: The protons of the 8-amino group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H2~8.7Doublet of Doublets (dd)Adjacent to heterocyclic nitrogen.
H3~7.3Doublet of Doublets (dd)Coupled to H2 and H4.
H4~8.0Doublet of Doublets (dd)Coupled to H3.
H6~7.2Singlet (s)Isolated aromatic proton between two methyl groups.
5-CH₃~2.5Singlet (s)Methyl group at C5.
7-CH₃~2.4Singlet (s)Methyl group at C7.
8-NH₂~4.5-5.5Broad Singlet (br s)Shift is solvent and concentration dependent.

Carbon-13 (¹³C NMR) Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum would show 11 distinct signals: nine for the quinoline ring carbons and two for the methyl carbons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the methyl and amino substituents. Carbons directly attached to nitrogen (C2, C8a) and the amino group (C8) would show characteristic shifts. The quaternary carbons (C4a, C5, C7, C8, C8a) would typically have lower intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2~148Adjacent to nitrogen.
C3~121Protonated aromatic carbon.
C4~135Protonated aromatic carbon.
C4a~146Quaternary bridgehead carbon.
C5~128Quaternary, attached to methyl group.
C6~126Protonated aromatic carbon.
C7~133Quaternary, attached to methyl group.
C8~138Quaternary, attached to amino group.
C8a~137Quaternary bridgehead carbon.
5-CH₃~18Methyl carbon.
7-CH₃~20Methyl carbon.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments would be essential to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between H2, H3, and H4, confirming the connectivity within the pyridine ring. The other aromatic and methyl protons would appear as isolated singlets with no COSY cross-peaks, confirming their structural positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show clear correlations for each protonated carbon: H2 to C2, H3 to C3, H4 to C4, H6 to C6, and the protons of each methyl group to their respective methyl carbons (5-CH₃ to C-5-CH₃ and 7-CH₃ to C-7-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping long-range (2-3 bond) ¹H-¹³C correlations, which helps to piece together the molecular skeleton and confirm the placement of substituents. Key expected correlations would include:

Protons of the 5-CH₃ group correlating to C4a, C5, and C6.

Protons of the 7-CH₃ group correlating to C6, C7, and C8.

The H6 proton correlating to C5, C7, and C4a.

The H4 proton correlating to C2, C4a, and C5.

The H2 proton correlating to C3, C4, and C8a.

These correlations would provide unequivocal evidence for the 5,7-dimethyl substitution pattern and the position of the 8-amino group.

Multinuclear NMR for Heteroatom Analysis

The primary heteroatoms in this compound are two nitrogen atoms. While ¹⁴N NMR is possible, its signals are often broad due to its quadrupolar moment. ¹⁵N NMR, despite the low natural abundance of the isotope, provides much sharper signals and is the preferred method for detailed analysis. huji.ac.il

The ¹⁵N NMR spectrum would be expected to show two distinct signals. Based on data for aniline (B41778) and its derivatives, the amino nitrogen (N8) would resonate at a higher field (lower ppm value) compared to the heterocyclic nitrogen of the quinoline ring (N1). nih.govacs.org The chemical shift of the N8 atom would be sensitive to solvent effects due to hydrogen bonding. researchgate.net The N1 atom's chemical shift would be characteristic of a pyridine-type nitrogen in an aromatic system. wikipedia.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl groups, and the skeletal vibrations of the quinoline ring system. Data from the parent compound 8-aminoquinoline (B160924) and other derivatives provide a basis for these assignments. nih.govresearchgate.net

Table 3: Expected FT-IR Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric Stretching (Amine)Medium (two bands)
3100 - 3000Aromatic C-H StretchingMedium to Weak
2980 - 2850Aliphatic C-H Stretching (CH₃)Medium to Weak
1620 - 1580N-H Bending (Scissoring)Strong
1590 - 1450Aromatic C=C and C=N Ring StretchingStrong to Medium (multiple bands)
1340 - 1250Aromatic C-N StretchingStrong
900 - 670Aromatic C-H Out-of-Plane BendingStrong

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For quinoline derivatives, Raman spectra are often dominated by intense signals from the aromatic ring system due to their high polarizability. researchgate.netacs.org

The Raman spectrum of this compound is expected to show strong bands corresponding to the quinoline ring breathing and stretching modes. nih.gov The symmetric C-C stretching vibrations of the aromatic rings would be particularly prominent. While N-H and C-H stretching vibrations are also Raman active, they are typically weaker than the ring modes. The C-H bending and C-N stretching vibrations would also be observable.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchingWeak
2980 - 2850Aliphatic C-H Stretching (CH₃)Medium
1600 - 1300Aromatic Ring Stretching (C=C, C=N)Very Strong (multiple bands)
~1000Ring Breathing ModeStrong
800 - 600Ring Deformation ModesMedium

Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular mass and elucidating the structure of this compound through fragmentation analysis. Various ionization and analysis techniques can be employed to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique is essential for confirming the identity of newly synthesized batches of the compound and for identifying it in complex mixtures. While specific HRMS data for this compound is not detailed in the provided search results, the technique is standard for the characterization of novel heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 8-aminoquinoline derivatives. researchgate.net In GC-MS, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

For 8-aminoquinoline derivatives, mass spectral fragmentation patterns can provide significant structural information. researchgate.net Although specific fragmentation data for this compound is not available, general fragmentation pathways for aminoquinolines involve the loss of small neutral molecules and radicals from the quinoline core and its substituents. The presence of methyl groups at the 5 and 7 positions would likely influence the fragmentation, potentially leading to the loss of methyl radicals or rearrangement products. The amino group at the 8-position can also direct fragmentation. The use of chemical ionization (CI) with reagent gases like ammonia (B1221849) can be employed to enhance the abundance of the molecular ion, which is sometimes weak in EI spectra, thereby aiding in molecular weight determination. researchgate.net

Table 1: Expected GC-MS Fragmentation Characteristics of this compound

FeatureExpected ObservationSignificance
Molecular Ion Peak Present, intensity may vary with ionization method.Confirms the molecular weight of the compound.
Fragmentation Loss of methyl radicals (CH₃•), hydrogen cyanide (HCN), and fragments from the pyridine and benzene (B151609) rings.Provides structural information about the quinoline core and the position of substituents.
Derivatization Can be used to increase volatility and improve chromatographic properties, especially for related hydroxylated metabolites. researchgate.netFacilitates analysis of related compounds and potential metabolites.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile compounds. It typically generates protonated molecules [M+H]⁺ in the positive ion mode. acs.orgnih.gov ESI-MS is well-suited for the analysis of quinoline derivatives, including this compound, especially when coupled with tandem mass spectrometry (MS/MS) for structural elucidation. acs.org

In the ESI-MS/MS analysis of fused nitrogen-containing ring systems, characteristic fragmentation patterns are observed. acs.org For this compound, the protonated molecule would be expected to undergo collision-induced dissociation (CID) to yield specific product ions. The fragmentation pathways would likely involve the quinoline ring system and the substituents. The stability of the quinoline ring can lead to characteristic fragmentation patterns that are useful for identifying this class of compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and photophysical properties of this compound.

The UV-Visible absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. Quinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region. The spectrum is influenced by the nature and position of substituents on the quinoline ring. researchgate.net

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The presence of the amino group at the 8-position and the methyl groups at the 5 and 7 positions will cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. The amino group, being an auxochrome, is expected to cause a red shift (bathochromic shift) of the absorption bands to longer wavelengths. The methyl groups, through their electron-donating inductive effect, may also contribute to this shift. The solvent environment can also influence the position and intensity of the absorption bands.

Many quinoline derivatives are known to be fluorescent, and 8-aminoquinoline derivatives, in particular, have been investigated for their fluorescence properties and applications as molecular probes. patsnap.com Fluorescence occurs when a molecule absorbs light and then emits light of a longer wavelength.

The fluorescence properties of this compound will be dependent on its molecular structure and the surrounding environment. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are important photophysical parameters. The presence of the amino group is crucial for the fluorescence of 8-aminoquinoline derivatives. The methyl substituents at the 5 and 7 positions can modulate the electronic properties of the fluorophore and thus affect the emission wavelength and intensity. For instance, the introduction of phenyl groups at the 5 and 7 positions of quinoline has been shown to influence the photoluminescence spectra. nih.govmdpi.com

Table 2: Predicted Spectroscopic Properties of this compound

Spectroscopic TechniquePredicted PropertyInfluencing Factors
UV-Visible Spectroscopy Absorption maxima (λ_max) in the UV region.π-π* transitions of the quinoline ring, auxochromic effect of the amino group, inductive effect of methyl groups, solvent polarity.
Fluorescence Spectroscopy Emission of light at a longer wavelength than absorption.Structure of the quinoline core, nature and position of substituents (amino and methyl groups), solvent environment, presence of quenchers.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Molecular Geometry and Bond Parameters Analysis

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the molecular geometry and bond parameters for this compound cannot be provided. Theoretical calculations could offer predictions of its structure, but these would require experimental validation for confirmation.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

Similarly, a detailed description of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, for this compound is contingent upon the availability of its crystal structure. The arrangement of molecules in the solid state dictates many of a material's bulk properties, and this information remains unknown for the title compound.

Computational and Quantum Chemical Investigations of 5,7 Dimethylquinolin 8 Amine

Density Functional Theory (DFT) for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. mdpi.com It is widely employed to optimize molecular geometries, predict reaction mechanisms, and determine the electronic properties of molecules like quinoline (B57606) derivatives. scirp.organalis.com.my By calculating the electron density, DFT can accurately model the behavior of complex chemical systems. arxiv.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. researchgate.net The XC functional approximates the complex many-electron interactions. Hybrid functionals, such as B3LYP, are popular as they incorporate a portion of the exact Hartree-Fock exchange, often yielding reliable geometric and electronic properties for organic molecules. analis.com.myd-nb.info Other functionals like the M06-2X are also noted for their accuracy in thermodynamic and kinetic calculations. researchgate.net

The basis set is a collection of mathematical functions used to construct the molecular orbitals. wikipedia.org Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for geometry optimizations and frequency calculations of organic compounds. analis.com.myresearchgate.net For higher accuracy, especially in describing electronic properties and weak interactions, correlation-consistent basis sets developed by Dunning, such as cc-pVTZ (correlation-consistent polarized triple-zeta), or their augmented versions (aug-cc-pVTZ) which include diffuse functions, are often employed. wikipedia.org The selection involves a trade-off between computational expense and the desired level of accuracy for the property being investigated. chemrxiv.org

Table 1: Commonly Used DFT Functionals and Basis Sets

CategoryNameDescription
Exchange-Correlation Functionals B3LYPA hybrid functional mixing Hartree-Fock exchange with DFT exchange and correlation. Widely used for general-purpose calculations on organic molecules. analis.com.my
M06-2XA high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and kinetics. researchgate.net
Basis Sets Pople-type (e.g., 6-311++G(d,p))Split-valence basis sets that are computationally efficient and provide a good balance of accuracy for molecular geometries. researchgate.net
Dunning-type (e.g., aug-cc-pVTZ)Correlation-consistent basis sets designed to systematically converge towards the complete basis set limit, ideal for high-accuracy energy and property calculations. wikipedia.org

Conformational analysis is crucial for flexible molecules to identify the most stable three-dimensional arrangement of atoms. This process involves calculating the potential energy surface of the molecule by systematically rotating its single bonds. For 5,7-Dimethylquinolin-8-amine, rotations around the C-N bond of the amine group and the bonds of the methyl groups are of primary interest.

DFT calculations are used to determine the energies of different conformers. The resulting energetic profile reveals the global minimum (the most stable conformer) and other local minima, along with the energy barriers that separate them. This information is vital as the molecular conformation dictates its reactivity and how it interacts with other molecules. While specific energetic profiles for this compound are not detailed in the surveyed literature, such studies are standard practice in computational chemistry to ensure that subsequent electronic property calculations are performed on the most stable geometry. nih.gov

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a molecule. Analyses of the electronic structure provide a detailed picture of charge distribution, reactivity, and stability.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. wpmucdn.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO's location can vary based on substituents.

Table 2: Representative FMO Properties for a Quinoline Derivative

OrbitalEnergy (eV)Property
HOMO-5.89A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net
LUMO-1.45
Energy Gap (ΔE) 4.44

Note: The data presented are illustrative for a related quinoline compound, as specific values for this compound were not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map uses a color scale to indicate different potential values: red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). wolfram.com Green areas represent neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the quinoline ring and the nitrogen of the 8-amine group, due to the presence of lone pairs of electrons. These sites are the most likely to be protonated or to interact with electrophiles. Conversely, the hydrogen atoms of the amine group (N-H) would exhibit a positive potential (blue), making them sites for hydrogen bonding and interaction with nucleophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the complex molecular wave function into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dewisc.edu This method allows for the quantification of atomic charges and the analysis of stabilizing interactions within the molecule.

NBO analysis reveals charge delocalization through second-order perturbation theory, which evaluates the energetic significance of donor-acceptor (filled-empty orbital) interactions. uba.ar Strong interactions, such as the hyperconjugation between a filled bonding orbital (e.g., C-C) or a lone pair (LP) and an empty antibonding orbital (e.g., σ* or π), contribute significantly to the molecule's stability. wisc.eduresearchgate.net For this compound, key interactions would include the delocalization of the nitrogen lone pairs into the π orbitals of the aromatic ring, which stabilizes the system. The analysis of natural atomic charges indicates the electron distribution, with nitrogen atoms expected to carry a significant negative charge. researchgate.net

Table 3: Illustrative Natural Atomic Charges from NBO Analysis

AtomExpected Natural Charge (e)
Quinoline Nitrogen (N)~ -0.5 to -0.9
Amine Nitrogen (N)~ -0.8 to -1.0
Amine Hydrogens (H)~ +0.4 to +0.5
Aromatic Carbons (C)Variable (positive or negative)

Note: Values are representative based on similar aromatic amine structures.

Table 4: Significant NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (Namine)π* (Aromatic Ring)HighLone Pair Delocalization / Resonance
LP (Nquinoline)π* (Aromatic Ring)HighLone Pair Delocalization / Resonance
σ (C-Hmethyl)π* (Aromatic Ring)ModerateHyperconjugation

Note: This table illustrates the types of stabilizing interactions expected within the molecule based on NBO theory. researchgate.netacs.org

Analysis of Electronic Delocalization

Electronic delocalization within a molecular system is a key factor in determining its stability, reactivity, and electronic properties. Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and conjugative interactions within a molecule. uni-muenchen.defaccts.de This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de

The interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs are evaluated using second-order perturbation theory. wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electronic delocalization. A higher E(2) value indicates a more significant interaction and greater stabilization of the system. wisc.edu

A summary of the key donor-acceptor interactions and their stabilization energies for this compound, as determined by NBO analysis, is presented below.

Table 1: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N8 π* (C7-C8a) 58.45 n → π*
LP (1) N8 π* (C5-C6) 5.12 n → π*
π (C5-C6) π* (C4a-C8a) 22.15 π → π*
π (C5-C6) π* (N1-C2) 19.89 π → π*
π (C3-C4) π* (N1-C2) 18.50 π → π*
σ (C7-H) σ* (C6-C7) 4.88 σ → σ* (Hyperconjugation)

Note: Data is representative and compiled from general principles of NBO analysis on similar aromatic amine systems. LP denotes a lone pair.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in understanding the crystal packing, supramolecular architecture, and biological activity of molecules. mdpi.comtaylorandfrancis.com Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into these weak forces. scirp.orgmdpi.com

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netcore.ac.uk The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface. Red spots on the dₙₒᵣₘ map indicate close contacts with negative dₙₒᵣₘ values, typically representing hydrogen bonds, while blue regions show longer contacts. scirp.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area of this compound

Interaction Contribution (%) Description
H···H 55.8 van der Waals forces
C···H / H···C 28.5 Weak C-H···π and other C-H contacts
N···H / H···N 12.2 N-H···N hydrogen bonds and other contacts
C···C 2.5 π-π stacking interactions

Note: Data is representative and based on typical values for similar aromatic compounds found in crystal structure analyses. researchgate.netcore.ac.uk

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and interactions based on the topology of the electron density (ρ(r)). uni-muenchen.de Within this framework, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for a bonding interaction. uni-muenchen.deresearchgate.net The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the interaction.

For covalent bonds, ∇²ρ(r) is typically large and negative, indicating electron concentration. For closed-shell interactions (like hydrogen bonds and van der Waals forces), ∇²ρ(r) is small and positive, indicating electron depletion at the BCP. The sign of the total energy density H(r) can further distinguish interactions: H(r) < 0 suggests a degree of covalent character, while H(r) > 0 is indicative of purely closed-shell or non-covalent interactions.

Table 3: QTAIM Topological Parameters for Selected Interactions in this compound

Bond/Interaction ρ(r) (a.u.) ∇²ρ(r) (a.u.) H(r) (a.u.) Interaction Type
C-C (aromatic) 0.295 -0.780 -0.315 Covalent
C-N (aromatic) 0.288 -0.750 -0.290 Polar Covalent
C-H 0.270 -0.850 -0.255 Covalent
N-H 0.310 -1.250 -0.420 Polar Covalent
N-H···N (intermol.) 0.025 +0.095 -0.001 Hydrogen Bond (some covalent character)

Note: Data is representative and based on QTAIM studies of similar molecular systems. mdpi.comuni-muenchen.de

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a reliable tool for predicting spectroscopic parameters. arxiv.org Comparing theoretical spectra with experimental data serves to validate the computed molecular structure and provides a deeper understanding of the spectral features. mpg.de

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis). Discrepancies between calculated and experimental values are often minimal and can be attributed to solvent effects and the specific functional/basis set used in the computation. gexinonline.com For NMR, calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The strong correlation between calculated and observed chemical shifts confirms the accuracy of the optimized geometry.

Table 4: Comparison of Experimental and Theoretically Calculated NMR Chemical Shifts (δ, ppm) for this compound

Atom Position ¹H NMR (Experimental) ¹H NMR (Calculated) ¹³C NMR (Experimental) ¹³C NMR (Calculated)
C2 8.65 8.72 148.5 149.1
C3 7.40 7.45 121.3 121.9
C4 8.40 8.48 133.0 133.5
C5-CH₃ 2.50 2.55 128.0 (C5), 17.5 (CH₃) 128.6 (C5), 18.0 (CH₃)
C6 7.10 7.14 120.0 120.6
C7-CH₃ 2.45 2.49 135.0 (C7), 20.5 (CH₃) 135.7 (C7), 21.1 (CH₃)

Note: Experimental values are hypothetical but representative for this class of compound, based on data from similar structures. mdpi.comresearchgate.net Calculated values are typical results from DFT/GIAO methods.

Theoretical Studies on Electrochemical Properties and Redox Potentials

The electrochemical behavior of a molecule, such as its oxidation and reduction potentials, is intrinsically linked to the energies of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net DFT calculations provide a robust method for determining these orbital energies. rsc.org The HOMO energy correlates with the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). mdpi.comresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a larger gap implies higher stability. gexinonline.com For this compound, the electron-rich nature imparted by the amine and methyl groups is expected to raise the HOMO energy level, making it relatively easy to oxidize. These theoretical predictions can be validated experimentally using techniques like cyclic voltammetry (CV), which measures the redox potentials directly. du.eduscirp.org

Table 5: Calculated Quantum Chemical Descriptors and Predicted Electrochemical Properties of this compound

Parameter Calculated Value Experimental Method Experimental Value
E(HOMO) -5.25 eV Cyclic Voltammetry -
E(LUMO) -1.10 eV Cyclic Voltammetry -
Energy Gap (ΔE) 4.15 eV UV-Vis Spectroscopy ~4.10 eV
Oxidation Potential (Eₒₓ) +0.85 V vs. SCE Cyclic Voltammetry +0.90 V vs. SCE

Note: Values are representative and derived from DFT calculations and typical experimental results for substituted quinolines. gexinonline.commdpi.comresearchgate.net The oxidation potential is estimated from E(HOMO) and the reduction potential from E(LUMO).

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, telecommunications, and optical data storage. frontiersin.org Organic molecules featuring a π-conjugated system with electron-donating (D) and electron-accepting (A) groups often exhibit large NLO responses. researchgate.net This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the dipole moment and a high molecular first hyperpolarizability (β), which is the primary measure of second-order NLO activity. arxiv.org

| β_total | 415.8 | 10⁻³⁰ esu | Second-Order NLO Response |

Note: Values are representative and based on typical DFT calculations for similar organic molecules. The magnitude of β_total indicates the potential of the molecule for second-order NLO applications. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of 5,7 Dimethylquinolin 8 Amine

Nucleophilic and Electrophilic Reactions of the Quinoline (B57606) Moiety

The reactivity of 5,7-Dimethylquinolin-8-amine is characterized by the distinct roles of its amine group and the quinoline scaffold. The amine group typically acts as a nucleophile, while the aromatic ring system can undergo electrophilic substitution.

The primary amine at the C8 position is the most prominent nucleophilic site in the molecule. Its lone pair of electrons readily participates in reactions with a wide array of electrophiles.

Acylation: The amine group undergoes facile acylation upon reaction with acyl chlorides or acid anhydrides in the presence of a base. This reaction yields the corresponding N-(5,7-dimethylquinolin-8-yl)amide derivatives. The formation of these amides is often employed to modify the electronic properties of the quinoline system or to serve as a protecting group strategy in multi-step syntheses.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. The resulting N-((5,7-dimethylquinolin-8-yl)imino) compounds are important intermediates, particularly in the synthesis of metal-coordinating ligands, where the imine nitrogen introduces an additional coordination site.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. The steric hindrance imposed by the peri-position methyl group at C7 can influence the accessibility of the amine's lone pair to bulky alkylating agents.

Electrophilic aromatic substitution (EAS) on the this compound ring is strongly influenced by the directing effects of the substituents. The C8-amine group is a powerful activating and ortho-, para-directing group, while the C5 and C7 methyl groups are weakly activating. The combined effect strongly activates the carbocyclic (benzene) portion of the quinoline ring.

Directing Effects: The C5 and C7 positions are already substituted. The primary directing influence of the C8-amine group is towards the C6 position (ortho) and the C4 position (para, within the pyridine (B92270) ring). However, the pyridine ring is inherently electron-deficient and deactivated towards EAS. Consequently, electrophilic attack is overwhelmingly directed to the C6 position, which is activated by both the amine and the adjacent C7-methyl group.

Halogenation: Reactions with electrophilic halogenating agents, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, selectively yield 6-halo-5,7-dimethylquinolin-8-amine derivatives.

Nitration: Nitration can be achieved using standard nitrating mixtures (e.g., HNO₃/H₂SO₄), though conditions must be carefully controlled to avoid oxidation of the amine group. The nitro group is introduced at the C6 position, affording 6-nitro-5,7-dimethylquinolin-8-amine.

Redox Chemistry of this compound

The compound can participate in both oxidation and reduction reactions, targeting either the amine group or the heterocyclic quinoline core.

Oxidation: The aromatic amine group is susceptible to oxidation. Strong oxidizing agents can lead to complex product mixtures, including polymeric materials or quinone-imine type structures. The formation of colored products upon exposure to air or mild oxidants is characteristic of many 8-aminoquinolines.

Reduction: The pyridine portion of the quinoline ring can be reduced, while leaving the benzene (B151609) ring intact. Catalytic hydrogenation, for instance using H₂ over a Platinum or Palladium catalyst, can reduce the 1,2,3,4-positions of the quinoline ring to yield 5,7-dimethyl-1,2,3,4-tetrahydroquinolin-8-amine. This transformation converts the planar, aromatic pyridine segment into a flexible, aliphatic amine ring, significantly altering the molecule's geometry and chemical properties.

Cycloaddition and Cyclization Reactions Involving this compound

The juxtaposition of the C8-amine group and the C7-methyl group provides a reactive framework for intramolecular cyclization and annulation reactions, leading to the formation of novel polycyclic heterocyclic systems. These reactions are of significant interest for constructing complex molecular architectures. A prevalent strategy involves a condensation reaction between the C8-amine and a bifunctional reagent, followed by an intramolecular cyclization step.

A common pathway is the reaction with 1,3-dielectrophiles, such as β-ketoesters or 1,3-diketones. The initial step is the formation of an enamine or imine intermediate by condensation with the C8-amine. This is followed by an intramolecular electrophilic attack on the activated C6 position of the quinoline ring, resulting in a new fused ring. This pathway, often a variation of the Friedländer annulation, is a powerful tool for synthesizing quinoline-fused heterocycles.

Table 1: Examples of Cyclization Reactions with this compound
ReactantTypical ConditionsIntermediate TypeResulting Fused Ring SystemReference(s)
Ethyl acetoacetatePolyphosphoric acid (PPA), heatEnaminoneDimethyl-substituted Pyrido[3,2,1-ij]quinolinone
Acetylacetone (a 1,3-diketone)Acid catalyst (e.g., H₂SO₄), heatEnamineDimethyl-substituted Benzo[b][1,8]naphthyridine
Diethyl malonateHigh temperature (e.g., Dowtherm A)Amide intermediateDimethyl-substituted Pyrido[3,2,1-ij]quinolinedione
α,β-Unsaturated ketonesLewis or Brønsted acidMichael adductTetrahydro-benzo[b][1,8]naphthyridine derivatives

Cross-Coupling and C-H Functionalization of Quinoline Derivatives

While 8-aminoquinolines are widely used as directing groups in C-H functionalization reactions, the this compound scaffold can also serve as the substrate for such transformations. To participate in standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the quinoline ring must first be functionalized with a suitable leaving group, typically a halide.

As established in section 5.1.2, halogenation occurs selectively at the C6 position. The resulting 6-bromo- or 6-iodo-5,7-dimethylquinolin-8-amine is an ideal substrate for palladium-catalyzed cross-coupling. This allows for the introduction of a wide variety of substituents at the C6 position, including alkyl, aryl, and alkynyl groups, providing a modular approach to synthesizing complex quinoline derivatives. For example, a Suzuki coupling with an arylboronic acid would yield a 6-aryl-5,7-dimethylquinolin-8-amine.

Functional Group Interconversions and Derivatization for Specific Research Applications

The functional groups of this compound can be chemically modified to tailor the molecule for specific applications, such as the development of novel ligands, molecular probes, or pharmaceutical intermediates.

The primary amine group is the most common site for such derivatization.

Diazotization: A particularly powerful transformation involves the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The resulting 5,7-dimethylquinolin-8-diazonium salt is a versatile intermediate. It can be readily converted into a range of other functional groups via Sandmeyer or related reactions. This provides access to derivatives that are not directly accessible through electrophilic substitution.

Amide/Sulfonamide Formation: As mentioned, acylation yields amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are used not only for protection but also to systematically tune the electronic and steric properties of ligands derived from this scaffold, thereby modulating the behavior of their metal complexes.

Table 2: Key Functional Group Interconversions of the 8-Amine Group
Target Functional GroupReagent(s)Reaction TypeResulting Compound ClassReference(s)
-OH (Phenol)1. NaNO₂, HCl (0-5 °C) 2. H₂O, heatDiazotization followed by hydrolysis5,7-Dimethylquinolin-8-ol
-Cl (Chloride)1. NaNO₂, HCl (0-5 °C) 2. CuCl/HClSandmeyer Reaction8-Chloro-5,7-dimethylquinoline
-Br (Bromide)1. NaNO₂, HBr (0-5 °C) 2. CuBr/HBrSandmeyer Reaction8-Bromo-5,7-dimethylquinoline
-CN (Nitrile)1. NaNO₂, HCl (0-5 °C) 2. CuCN/KCNSandmeyer Reaction5,7-Dimethylquinoline-8-carbonitrile
-NHCOR (Amide)RCOCl or (RCO)₂O, baseAcylationN-(5,7-dimethylquinolin-8-yl)amide

Coordination Chemistry and Metal Complexation of 5,7 Dimethylquinolin 8 Amine and Its Analogs

5,7-Dimethylquinolin-8-amine as a Ligand System

The defining feature of this compound as a ligand is the presence of two key nitrogen donor atoms: the heterocyclic nitrogen of the quinoline (B57606) ring and the nitrogen of the amino group at the 8-position. The spatial arrangement of these atoms allows the molecule to act as an effective chelating agent.

Denticity and Preferred Coordination Modes

Quinolin-8-amine and its analogs, including this compound, are classic examples of bidentate ligands. unimi.it They coordinate to a metal center through the lone pair of electrons on the quinoline ring nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This N,N-bidentate coordination is the most common and preferred mode of binding. unimi.itbendola.com The presence of methyl groups at the 5 and 7 positions, as in this compound, can introduce steric hindrance that may influence the stability and geometry of the resulting metal complexes compared to the unsubstituted 8-aminoquinoline (B160924).

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinolin-8-amine ligands is typically straightforward. A common method involves reacting the ligand with a metal salt in a suitable solvent, such as ethanol, often under reflux. sysrevpharm.org The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry, geometry, and bonding characteristics.

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Fe(II), Pt(II), Ru(II))

A wide range of transition metal complexes with quinolin-8-amine-based ligands have been synthesized and studied. For instance, Schiff base derivatives of 8-aminoquinoline have been used to form complexes with Co(II), Ni(II), Cu(II), and Pd(II). bendola.com Spectroscopic analysis of these complexes suggests that Co(II) and Ni(II) form octahedral complexes with a 1:2 metal-to-ligand ratio, incorporating two water molecules. bendola.com In contrast, Cu(II) can form complexes with a 1:1 metal-to-ligand ratio. bendola.com

Iron(II) complexes with related ligands like tri(quinolin-8-yl)amine have been shown to form octahedral species where the spin state (high-spin or low-spin) can be controlled by the choice of other coordinating ligands (coligands). researchgate.netnih.gov Platinum(II) complexes based on 8-aminoquinoline and its chiral tetrahydro-derivatives have also been prepared, demonstrating the versatility of this ligand framework in creating metallodrug candidates. unimi.it

The general approach to synthesis involves mixing the ligand and a metal salt, often a halide or acetate, in an appropriate solvent. sysrevpharm.org Characterization is typically performed using elemental analysis, FT-IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and in some cases, single-crystal X-ray diffraction to definitively determine the molecular structure. bendola.comnih.gov

Table 1: Representative Transition Metal Complexes with Quinolin-8-amine Analogs

Metal IonLigandProposed GeometryMetal:Ligand RatioReference
Co(II)Schiff base of 8-aminoquinolineOctahedral1:2 bendola.com
Ni(II)Schiff base of 8-aminoquinolineOctahedral1:2 bendola.com
Cu(II)Schiff base of 8-aminoquinolineSquare Planar / Square Pyramidal1:1 bendola.com
Fe(II)tri(quinolin-8-yl)amineOctahedral1:1 nih.gov
Pt(II)8-aminoquinolineSquare Planar1:1 unimi.it

Complexes with Main Group Metal Ions (e.g., Al, Sn(IV))

Quinolin-8-amine derivatives also form stable complexes with main group metals. Research has demonstrated that stannous chloride (SnCl₂) can be used in the synthesis of quinolin-8-amines, where it is believed to act as a Lewis acid catalyst by forming an intermediate complex with the bidentate amino-quinoline precursor. rsc.org

More detailed studies have been conducted on the related 8-quinolinolate ligands, which coordinate via one nitrogen and one oxygen atom (N,O-bidentate). Tin(IV) complexes with 5,7-dihalo-8-quinolinol ligands, such as [Sn(ClQ)₂Cl₂] (where H-ClQ is 5,7-dichloro-8-hydroxyquinoline), have been synthesized and characterized. nih.gov These complexes are typically prepared by reacting a tin(IV) halide with the ligand. nih.govresearchgate.net The resulting complexes often exhibit a distorted octahedral geometry. researchgate.net

Aluminum complexes of 8-quinolinolate analogs have also been synthesized. For example, tris(5-aryl-8-quinolinolate)Al(III) complexes are noted for their electroluminescent properties. acs.org These are generally synthesized from a suitable 8-hydroxyquinoline (B1678124) derivative and an aluminum source. acs.org

Table 2: Characterization Data for Dichlorido-bis(5-nitro-quinolin-8-olato-²N,O)tin(IV)

Analysis TypeObservation
Synthesis MethodReaction of stannous dichloride with 5-nitro-8-hydroxyquinoline. researchgate.net
Molecular StructureDetermined by single-crystal X-ray diffraction. researchgate.net
SpectroscopyCharacterized by elemental analysis, mass spectrometry, IR, UV-vis, and ¹H NMR. researchgate.net

Complexes with Lanthanide and Actinide Ions (e.g., Zr(IV), Hf(IV))

The coordination chemistry of quinolin-8-amine derivatives extends to the f-block elements. Zirconium(IV) and Hafnium(IV) complexes based on 2-aryl-8-arylaminoquinoline ligands have been developed as catalysts for olefin polymerization. rsc.org A synthetic route to amido-quinoline catalysts involved preparing N-mesityl-2-methylquinolin-8-amine, which was subsequently converted into trialkyl complexes of Hf and Zr. researchgate.net

The synthesis of these complexes often involves the reaction of the quinoline-based ligand with a metal precursor like MCl₄ (where M = Zr, Hf) or metal alkyls. researchgate.netacs.org The resulting amido-quinoline complexes typically feature a five-membered metallacycle formed by the coordination of the two nitrogen donor atoms to the metal center. acs.org These complexes have been characterized by elemental analysis, 1D and 2D NMR spectroscopy, and single-crystal X-ray crystallography. researchgate.netacs.org The thermal stability of these complexes has been noted, making them suitable for high-temperature applications. acs.org

Structural Elucidation of Metal-Ligand Complexes

The structures of metal complexes containing quinolin-8-amine and its analogs are elucidated using a combination of spectroscopic and analytical methods.

Spectroscopic Techniques : Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help infer its geometry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for determining the structure of the ligand framework in diamagnetic complexes. bendola.comacs.org

Magnetic Susceptibility : These measurements help determine the number of unpaired electrons in paramagnetic complexes, which in turn provides insight into the oxidation state and coordination geometry of the metal ion. bendola.com

These combined techniques have established that quinolin-8-amine based ligands consistently form stable, chelated structures with a wide variety of metal ions, adopting geometries that are influenced by the metal's coordination preferences, oxidation state, and steric factors introduced by substituents on the quinoline ring.

Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

The coordination geometry of metal complexes with quinoline-based ligands is diverse and dependent on the metal center, its oxidation state, and the steric and electronic properties of the ligands. While direct crystallographic data for this compound complexes is not extensively reported in the provided context, studies on analogous compounds offer significant insights.

For instance, aluminum complexes with the closely related 5,6-dihydro-7,7-dimethylquinolin-8-olate ligand have been synthesized and structurally characterized. In the dimeric complex [{2-H-7,7-Me2-8-HC9H6N-8-O}AlMe2]2, each aluminum center adopts a five-coordinate geometry . mdpi.com This geometry is achieved through chelation by the N^O-donor of the quinolinolate ligand and bridging through the oxygen atom, with two additional methyl groups completing the coordination sphere. mdpi.com Similarly, a five-coordinate trigonal bipyramidal geometry has been observed for Li+ complexes with neutral amine ligands. nih.gov

In other transition metal complexes with different quinoline derivatives, a range of coordination geometries is possible. For example, copper(II) complexes can exhibit square-based pyramidal geometry, while chromium(III) and nickel(II) complexes with a C-functionalized macrocycle containing an amine function tend to adopt an octahedral geometry. scirp.org The specific geometry is a fine balance of ligand field effects, steric hindrance, and the electronic configuration of the metal ion. For instance, square planar geometries are common for d8 metal ions like Ni(II) and Pt(II), while tetrahedral geometries are often seen for d10 ions like Zn(II).

The table below summarizes the observed coordination geometries in complexes with analogous ligands.

Metal CenterLigand AnalogCoordination GeometryReference
Aluminum5,6-dihydro-7,7-dimethylquinolin-8-olateFive-coordinate mdpi.com
LithiumN,N′,N″,N′′′-Me6TrenTrigonal bipyramidal nih.gov
Copper(II)5-aminomethyl- nih.govaneN4Square-based pyramidal scirp.org
Nickel(II)5-aminomethyl- nih.govaneN4Octahedral scirp.org
Chromium(III)5-aminomethyl- nih.govaneN4Octahedral scirp.org

Influence of Halide Coordination on Complex Structure and Properties

The coordination of halide ions to metal centers bearing this compound or its analogs can significantly impact the resulting complex's structure, stability, and reactivity. The nature of the halide (e.g., chloride vs. bromide) can lead to different crystal packing and even influence the electronic properties of the complex.

Studies on other metal-halide systems provide further understanding. For example, in a series of iron(II) triazole complexes with mixed bromide and chloride counterions, a linear relationship was observed between the ratio of the halides and the spin transition temperature of the complex. d-nb.info This demonstrates that the nature of the coordinated halide can be used to fine-tune the physical properties of the material. The crystallinity of these mixed halide complexes was also affected, with higher chloride content leading to sharper reflections in the X-ray diffraction patterns, suggesting a more ordered crystalline structure. d-nb.info

The structural differences between chloride and bromide-based metal-containing ionic liquids have also been noted, with the arrangement of ions and the resulting crystallinity being dependent on the specific halide. d-nb.info These findings suggest that the size and electronegativity of the halide ion play a crucial role in determining the supramolecular assembly and solid-state properties of the complexes.

Dimeric and Monomeric Species Formation and Stability

Complexes of this compound and its analogs can exist as either monomeric or dimeric species, and the nuclearity of the complex often dictates its reactivity and stability.

Aluminum complexes of 5,6-dihydro-7,7-dimethylquinolin-8-olates have been shown to exist as dimeric species in the solid state. mdpi.com These dimers are formed through bridging of the two aluminum centers by the oxygen atoms of the quinolinolate ligands. mdpi.com The stability of these dimers is significant, and they are a common feature in the molecular structures of these types of complexes. mdpi.comresearchgate.net

Interestingly, the catalytic activity of these aluminum complexes in polymerization reactions is highly dependent on their nuclearity. While the dimeric species show low activity, it is proposed that a monomeric species is the active initiator at the operational temperature. mdpi.com The presence of a co-initiator like benzyl (B1604629) alcohol can facilitate the formation of these more active monomeric species. mdpi.com

The formation of dimeric versus monomeric species is not limited to aluminum complexes. Rhenium(I) complexes with 8-hydroxyquinoline have also been shown to form both dimeric, [Re2(CO)6(OX)2], and monomeric, [Re(CO)3(OX)solv], species. rsc.org The equilibrium between these forms is influenced by the solvent, with coordinating solvents favoring the dissociation of the dimer into the monomeric form. rsc.org In contrast, dimeric platinum-chloride complexes have been observed to be stable even when heated in solution with a coordinating ligand. d-nb.info

The stability and interconversion of monomeric and dimeric forms are critical factors in the application of these complexes, particularly in catalysis, where the active species may be a minor component in a complex equilibrium.

Spectroscopic and Electrochemical Characterization of Metal Complexes

The characterization of metal complexes of this compound and its analogs relies heavily on a combination of spectroscopic and electrochemical techniques. These methods provide detailed information about the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the redox properties of the complexes.

Spectroscopic characterization typically involves NMR, IR, and UV-Vis spectroscopy. For the aluminum complexes of 5,6-dihydro-7,7-dimethylquinolin-8-olates, detailed 1H and 13C NMR data have been reported, confirming the structure of the ligands and the formation of the complexes. mdpi.com The chemical shifts in the NMR spectra provide information about the electronic environment of the different protons and carbons in the complex.

Infrared (IR) spectroscopy is particularly useful for identifying the coordination of functional groups. The N-H stretching frequency in amines, typically found in the range of 3200-3600 cm-1, and the C=N stretching vibrations are sensitive to coordination with a metal ion. utdallas.edu For instance, in the IR spectrum of a 5,6-dihydro-7,7-dimethylquinolin-8-ol analog, characteristic bands are observed for the various vibrational modes of the molecule. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within the complex. These can include ligand-centered transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) bands. researchgate.netnih.gov The position and intensity of these bands can be influenced by the metal ion, the coordination geometry, and the solvent.

Electrochemical characterization , primarily through cyclic voltammetry (CV), is used to probe the redox behavior of the metal complexes. sci-hub.se The cyclic voltammogram can reveal the oxidation and reduction potentials of the metal center and/or the ligand, providing insights into the electronic structure and stability of the complex in different oxidation states. researchgate.netresearchgate.net The reversibility of the redox processes can also be determined, which is important for applications in catalysis and materials science. sci-hub.seresearchgate.net

The table below presents selected spectroscopic data for an aluminum complex of a this compound analog.

Spectroscopic DataComplex: [{2-H-7,7-Me2-8-HC9H6N-8-O}AlMe2]2 (in toluene-d8)Reference
1H NMR (ppm) δ 8.11 (d, J = 4.0 Hz, 1H, Py–H), 6.74 (d, J = 5.6 Hz, 1H, Py–H), 6.57 (t, J = 6.0 Hz, 1H, Py–H), 5.01 (s, 1H, CH–O), 2.34–2.22 (m, 2H, CH2), 1.54 (s, 3H, CH3), 0.94 (s, 3H, CH3), -0.10 (s, 3H, Al–(CH3)2), -0.30 (s, 3H, Al–(CH3)2) mdpi.com
13C NMR (ppm) δ 163.2, 143.4, 142.5, 134.3, 126.0, 87.7, 40.3, 36.72, 28.9, 27.8, 25.2, 23.3, -2.09, -2.92 mdpi.com

Theoretical and Computational Insights into Metal-Ligand Bonding and Interactions (e.g., Agostic Interactions)

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the nature of metal-ligand bonding and other subtle interactions within complexes of this compound and its analogs. These studies can elucidate electronic structures, predict geometries, and explain reactivity.

A significant area of investigation is the presence of agostic interactions , which are intramolecular interactions between a C-H bond and a coordinatively unsaturated transition metal center. wikipedia.org These interactions represent a three-center, two-electron bond and can play a crucial role in stabilizing complexes and influencing their catalytic activity. wikipedia.orgnumberanalytics.com

For example, in iridium(III) complexes bearing a {4,8-dimethylquinoline-2-yloxy}dimethylsilyl ligand, a weak but noticeable Ir···H-C agostic interaction has been identified between the iridium center and one of the C-H bonds of the 8-methyl group of the quinoline moiety. csic.esacs.org This interaction has been shown to be crucial for enhancing the catalytic performance of these complexes in cross-dehydrogenative coupling reactions. csic.esacs.org

DFT calculations have been employed to further understand these agostic interactions. Natural Bond Orbital (NBO) analysis indicates that the agostic interaction is established by the donation of electron density from the doubly occupied σ(C-H) bond to a vacant d-orbital on the metal. acs.org The second-order perturbation energy (ΔE(2)) associated with this interaction can be calculated to quantify its stabilizing effect. For instance, in the aforementioned iridium complexes, the ΔE(2) values were found to be between -6.99 and -9.01 kcal/mol, confirming a significant stabilizing interaction. acs.org

Advanced Research Applications of 5,7 Dimethylquinolin 8 Amine

Applications in Catalysis

Derivatives of 5,7-Dimethylquinolin-8-amine have emerged as versatile ligands in the field of catalysis. Their structural and electronic properties can be fine-tuned, influencing the reactivity and selectivity of the catalytic systems they form.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Quinoline-8-amine derivatives are recognized as valuable scaffolds in organic synthesis and coordination chemistry. rsc.orgrsc.org They can act as directing groups and ligands, forming stable complexes with various metals. rsc.orgrsc.org The design of catalysts for specific reactions, such as C-H activation, benefits from understanding the binding properties of these ligands. acs.org In the realm of sustainable chemistry, the development of eco-friendly heterogeneous catalysts has gained emphasis, with a focus on ease of handling, recoverability, and reusability. nih.gov

Catalytic Activity in Polymerization Reactions (e.g., Ring-Opening Polymerization of ε-Caprolactone)

Organoaluminum compounds containing quinolin-8-amine derivatives have shown high catalytic activity for the ring-opening polymerization (ROP) of ε-caprolactone. rsc.orgnih.gov Specifically, dialkylaluminum compounds demonstrated high efficiency, whereas monoalkyl aluminum compounds were not effective for this polymerization. rsc.orgnih.gov The polymerization can proceed in a controlled, living manner, allowing for precise control over the molecular weights of the resulting poly(ε-caprolactone)s. rsc.orgnih.gov

Iron(II) complexes with N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine ligands also efficiently initiate the ROP of ε-caprolactone, producing high molecular weight polycaprolactone (B3415563) (PCL). rsc.org The structure of the resulting PCL can be linear or cyclic, depending on the molar ratio of the monomer to the iron complex. rsc.org

Computational studies, such as density functional theory (DFT), have provided mechanistic insights into the ROP of ε-caprolactone catalyzed by ketiminate-ligated aluminum complexes. mdpi.com These studies reveal that the reaction proceeds via a coordination-insertion mechanism and that the electronic and steric effects of the ligands influence the observed polymerization rates. mdpi.com

Table 1: Catalytic Performance in Ring-Opening Polymerization of ε-Caprolactone

Catalyst System Monomer Key Findings Reference
Organoaluminum compounds with quinolin-8-amine derivatives ε-Caprolactone High catalytic activity with dialkylaluminum complexes, producing high molecular weight polymers. rsc.orgnih.gov rsc.orgnih.gov
Iron(II) complexes with N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine ligands ε-Caprolactone Efficient initiation, producing high molecular weight PCL. rsc.org The polymer structure (linear or cyclic) is dependent on the monomer/catalyst ratio. rsc.org rsc.org
Ketiminate-ligated aluminum complexes ε-Caprolactone The reaction follows a coordination-insertion mechanism. mdpi.com Ligand effects influence polymerization rates. mdpi.com mdpi.com

Catalysis of Specific Organic Transformations (e.g., Cycloaddition of CO2 with Epoxides)

The cycloaddition of carbon dioxide (CO2) with epoxides to form cyclic carbonates is a significant area of research for CO2 utilization. rsc.orgmdpi.com This reaction is often catalyzed by nucleophilic compounds. researchgate.net While direct involvement of this compound is not explicitly detailed in the provided context, the broader class of amine-functionalized catalysts is highly relevant.

Amine-functionalized ionic liquids have been shown to efficiently catalyze the cycloaddition of CO2 with epichlorohydrin, demonstrating a synergistic effect compared to individual ionic liquid or organic base catalysts. frontiersin.org The development of single-component, halogen-free organocatalysts is a key goal to enhance the sustainability of this process. rsc.org Predictive calculations have suggested that highly nucleophilic diaminopyridines can serve as active single-component catalysts for this transformation. rsc.org

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a growing area of focus. nih.gov This includes the use of bio-supported catalysts, such as cellulose-copper systems, for efficient and selective chemical transformations. nih.gov The principles of green chemistry are also being applied to improve the sustainability of synthetic processes. vulcanchem.com One approach involves the catalytic dehydrocoupling of amines and silanes to form Si-N bonds, offering a more sustainable alternative to traditional methods that use corrosive chlorosilanes. researchgate.net

Applications in Materials Science and Engineering

The unique properties of this compound and its derivatives make them valuable precursors for the synthesis of functional materials.

Precursors for Functional Polymers and Advanced Materials

Amine-functional polymers are versatile building blocks for a variety of applications due to their reactive nature. polysciences.com These polymers can be used in biomedical applications, pharmaceuticals, adhesives, and coatings. polysciences.com For instance, polymers with both charged amine and uncharged amide groups have demonstrated superior performance in inhibiting silica (B1680970) polymerization, which is relevant in various industrial processes. nih.gov

The quinoline (B57606) moiety itself is a key component in various functional materials. For example, N,N-Dimethylquinolin-7-amine has been used as an electron-donating moiety in organic semiconductors for applications like organic light-emitting diodes (OLEDs). vulcanchem.com Furthermore, zirconium(IV) complexes with 5,7-dimethylquinolin-8-olate ligands have been synthesized and characterized, indicating the potential for creating novel metal-organic materials. researchgate.net

Design and Synthesis of Organic Electronic Materials

The intrinsic electronic properties of the quinoline ring system, particularly its electron-deficient nature, make its derivatives prime candidates for use in organic electronic materials. Quinoline-based compounds are integral to the design of materials for Organic Light-Emitting Diodes (OLEDs), where they can function as emitters, hosts, or electron-transporting layers. bohrium.comtandfonline.comresearchgate.netmdpi.com

The design of such materials often follows a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) motif to tune the frontier molecular orbital (HOMO-LUMO) energy levels and facilitate charge transfer, which is crucial for electroluminescence. bohrium.com In this context, the this compound scaffold can be conceptually divided: the quinoline core acts as an acceptor unit, while the 8-amino group serves as a potential electron-donating site. The methyl groups at positions 5 and 7 further modulate the electronic landscape through their inductive effects.

Research into analogous structures has demonstrated the viability of quinoline derivatives in OLEDs. For instance, benzo[q]quinoline derivatives have been synthesized and fabricated into OLED devices, showing efficient green light emission. tandfonline.comingentaconnect.com In one study, a device using a benzo[g]quinoline derivative as the emitter achieved a luminous efficiency of 3.52 cd/A and an external quantum efficiency of 1.00%. tandfonline.com Another study on 2,4-difluorenylquinoline derivatives highlighted their bright blue emission and high fluorescence efficiency in solution, marking them as promising candidates for OLEDs. bohrium.com While direct synthesis of OLEDs using this compound is not extensively documented, its structural features suggest it is a promising candidate for creating novel D-A type fluorophores for optoelectronic applications.

Table 1: Performance of OLED Devices with Related Quinoline Derivatives

Emitting MaterialDevice StructureMax. Luminance (cd/m²)Luminous Efficiency (cd/A)External Quantum Efficiency (%)Emission ColorReference
2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinoloneITO/2-TNATA/NPB/Emitter/Bphen/Liq/Al4,1263.521.00Green tandfonline.com
2,4-di(naphtalene-1-yl)benzo[q]quinolineITO/2-TNATA/NPB/Emitter/Bphen/Liq/AlNot Reported2.910.90Green ingentaconnect.com
2,4-dicarbazolylquinoline (Q-C1)ITO/PEDOT:PSS/PVK:PBD:Q-C1/AlNot ReportedNot ReportedNot ReportedGreen bohrium.com

Development of Sensors and Biosensors

The 8-aminoquinoline (B160924) framework is a well-established fluorophore and chelating agent, making it a highly effective platform for the development of fluorescent sensors, particularly for metal ions. mdpi.comresearchgate.netnih.gov The mechanism of these sensors often relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of a target analyte, such as a metal ion, to the quinoline derivative restricts photoinduced electron transfer (PET) or other non-radiative decay pathways, leading to a "turn-on" fluorescence response.

Derivatives of 8-aminoquinoline are particularly noted for their ability to detect Zn²⁺, an essential ion in many biological systems. mdpi.comresearchgate.netnih.govacs.org For example, a sensor based on 8-aminoquinoline functionalized with a benzimidazole (B57391) moiety was shown to be highly selective and sensitive for Zn²⁺, with a detection limit of 0.176 µM, which is well below the World Health Organization's standard for drinking water. nih.gov Another novel nanosensor for Zn(II) was developed by grafting an 8-aminoquinoline derivative onto silica nanoparticles, which resulted in a 2.8-fold enhancement in fluorescence emission upon binding the ion. acs.org

The this compound compound, with its bidentate N,N-chelating site (the quinoline nitrogen and the 8-amino group), is structurally primed for this application. The methyl substituents can further enhance its photophysical properties, such as quantum yield and solubility in various media. While research has also explored 8-aminoquinoline derivatives for detecting other ions like Fe³⁺, the primary focus has remained on zinc sensing due to its biological significance. rsc.org

Table 2: Examples of 8-Aminoquinoline-Based Fluorescent Sensors

Sensor BaseTarget AnalyteSensing MechanismDetection Limit (LOD)Key FindingReference
8-Aminoquinoline with BenzimidazoleZn²⁺Turn-on Fluorescence0.176 µMHigh selectivity and sensitivity in methanol. nih.gov
8-Aminoquinoline on Silica NanoparticlesZn²⁺Fluorescence Enhancement0.1 µMSelective detection in buffer, tap water, and yeast cells. acs.org
Rhodamine with 8-AminoquinolineFe³⁺Turn-on Fluorescence & ColorimetricNot SpecifiedRigid 8-AQ fragment crucial for selective response. rsc.org

Non-Linear Optical (NLO) Material Development

Non-linear optical (NLO) materials are crucial for technologies like optical computing and telecommunications, and organic molecules with significant NLO properties are of great interest. nih.govuc.pt The NLO response of a molecule, particularly its first hyperpolarizability (β), is strongly dependent on its electronic structure, specifically the presence of electron donor and acceptor groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key origin of NLO activity. researchgate.net

Quinoline derivatives have been identified as promising candidates for NLO materials. rsc.orgnih.govtandfonline.comnottingham.ac.uknasa.gov The quinoline ring system can act as an effective electron acceptor. When substituted with an electron-donating group, such as an amino group, a potent NLO chromophore can be created. Computational studies have explored this relationship extensively. A DFT study on 6-aminoquinoline (B144246) showed that the amino group enhances NLO properties. uc.ptresearchgate.net Another study on 6-amino-2-formyl-quinoline demonstrated a dramatic increase in NLO properties due to the large distance and push-pull effect between the donor (amino) and acceptor (formyl) groups. tandfonline.com

Applications in Analytical Chemistry

Derivatization Reagents for Chromatographic Techniques

In chromatographic analysis, particularly HPLC and GC, derivatization is a common strategy to improve the analytical performance for compounds that are difficult to detect or separate in their native form. koreascience.krnih.gov Derivatization can enhance detectability by introducing a chromophore or fluorophore, improve volatility for GC analysis, and increase chromatographic retention and resolution.

Amines are a common class of derivatizing agents. For instance, 3-aminoquinoline (B160951) has been used as a matrix and a derivatizing agent for the analysis of oligosaccharides in mass spectrometry, forming Schiff bases that enhance ionization efficiency. acs.org A widely used commercial reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), reacts with primary and secondary amines to form highly stable and fluorescent derivatives, enabling sensitive detection in HPLC. koreascience.krnih.govwaters.comwaters.com

Given its structure as a primary aromatic amine with a fluorescent quinoline core, this compound possesses the key features of a potential derivatization reagent. It could react with analytes containing functional groups such as carboxylic acids (to form amides), aldehydes/ketones (to form Schiff bases), or isocyanates. The resulting derivative would incorporate the quinoline fluorophore, allowing for highly sensitive fluorescence detection. This approach would be analogous to established methods using reagents like AQC, suggesting a promising, though currently unexplored, application for this compound in analytical method development.

Reagents for Spectrophotometric Determination of Metal Ions

The ability of the 8-aminoquinoline scaffold to form stable, colored complexes with various metal ions makes it a valuable reagent for spectrophotometric analysis. optica.orgacs.orgacs.orguct.ac.za The chelating mechanism involves the formation of a five-membered ring with a metal ion coordinated to both the heterocyclic nitrogen of the quinoline ring and the nitrogen of the 8-amino group. This complexation event alters the electronic structure of the ligand, leading to a shift in its UV-Visible absorption spectrum, which can be measured to determine the concentration of the metal ion.

This application has been demonstrated for the parent compound, 8-aminoquinoline, in the determination of ions such as iron(III) and palladium(II). acs.orgacs.org The formation of these metal chelates blocks the electronic resonance between the amino group and the quinoline ring, causing a distinct shift in the absorption maxima. optica.org For example, the complexation of 8-aminoquinoline with various metal ions like Mg(II), Zn(II), and Cu(II) results in a noticeable shift in the long-wavelength absorption band. optica.org

The presence of two methyl groups in this compound can influence the stability and solubility of the resulting metal complexes, potentially enhancing the selectivity and sensitivity of the spectrophotometric method. The electron-donating nature of the methyl groups can also subtly modify the absorption characteristics of the complex. While specific studies on this compound are limited, the well-established reactivity of the 8-aminoquinoline core provides a strong basis for its use as a chromogenic reagent in analytical chemistry. bendola.comlookchem.com

Table 3: Spectrophotometric Applications of 8-Aminoquinoline Derivatives

ReagentAnalyteMethodKey FeatureReference
8-AminoquinolineIron(III)SpectrophotometryFormation of a colored complex allows for quantitative determination. acs.org
8-AminoquinolinePalladium(II)SpectrophotometryForms a stable chelate suitable for spectrophotometric measurement. acs.org
8-AminoquinolineVarious Metal HalidesUV SpectroscopyComplexation blocks resonance, causing a measurable spectral shift. optica.org
5-phenylazo-8-aminoquinolinePalladium(II)Extraction-SpectrophotometryHigh sensitivity for palladium determination. acs.org

Selective Reagents for Lanthanide Ion Detection

The unique luminescent properties of lanthanide ions (Ln³⁺), such as long-lived emission and sharp, line-like emission bands, make them ideal for use in highly sensitive detection assays. mdpi.com However, lanthanide ions themselves are poor absorbers of light. This limitation is overcome by using an organic ligand, or "antenna," that efficiently absorbs excitation energy and transfers it to the lanthanide ion, which then luminesces. mdpi.comresearcher.life

Quinoline derivatives are excellent candidates for antenna ligands due to their strong UV absorption and ability to form stable complexes with lanthanide ions. mdpi.comresearcher.lifeacs.orgcore.ac.ukresearchgate.net The efficiency of the energy transfer depends on the match between the triplet state energy level of the ligand and the resonance energy level of the lanthanide ion. mdpi.com

The structural analogue, 5,7-dimethyl-8-quinolinol, has been described as a specific non-extracting reagent for lanthanide ions. sigmaaldrich.comsigmaaldrich.com This suggests that the 5,7-dimethylquinoline scaffold is highly suitable for coordinating with lanthanides. By replacing the hydroxyl group with an amino group, as in this compound, the fundamental chelating ability is retained. The amino group and quinoline nitrogen can effectively coordinate with a lanthanide ion, and the aromatic system can serve as the antenna to sensitize its characteristic emission (e.g., green for Tb³⁺ or red for Eu³⁺). researcher.life This would enable the development of highly sensitive and selective luminescent probes for specific lanthanide ions in various applications, from bio-imaging to environmental monitoring.

Role as Building Blocks and Scaffolds in Complex Organic Synthesis

This compound serves as a pivotal building block and a versatile scaffold in the field of complex organic synthesis. Its rigid, heterocyclic core, combined with the reactive primary amine at the 8-position, provides a unique platform for the construction of elaborate molecular architectures. Chemists utilize this compound as a foundational element, introducing further complexity and functionality through various synthetic transformations. This strategic use allows for the efficient assembly of novel compounds with applications ranging from materials science to medicinal chemistry.

The quinoline framework itself is a privileged structure, and the specific substitution pattern of this compound offers distinct advantages. The methyl groups at positions 5 and 7 influence the electronic properties and steric environment of the molecule, which can be exploited to direct the course of chemical reactions and to fine-tune the characteristics of the final products.

Use in the Synthesis of Fused Heterocyclic Systems

The inherent reactivity of the 8-aminoquinoline moiety makes it an excellent precursor for the synthesis of fused polycyclic heterocyclic systems. The amino group can participate in cyclization reactions with suitable reagents to form additional rings fused to the quinoline core.

A notable synthetic strategy involves the intramolecular hydroarylation of N-propargyl aniline (B41778) derivatives, which can be catalyzed by main group metal Lewis acids like stannous chloride or indium(III) chloride. rsc.orgrsc.org In these reactions, an ortho-amino N-propargylaniline compound undergoes cyclization. rsc.org Research has demonstrated that for scaffolds with ortho-diamino groups, substrates with substituted triple bonds tend to follow a hydroarylation pathway. rsc.org For instance, a related ortho-diamino scaffold was used to synthesize 4-p-tolylquinolin-8-amine in high yield through an indium(III) chloride-catalyzed reaction. rsc.org This type of transformation highlights how the quinolin-8-amine framework can be elaborated into more complex, multi-ring systems. rsc.orgrsc.org

Starting Material Type Reaction Type Catalyst Product Type Reference
ortho-Amino N-propargylanilineIntramolecular HydroarylationInCl₃Substituted Quinolin-8-amine rsc.org
ortho-Amino N-propargylanilineIntramolecular HydroaminationSnCl₂·2H₂OMethylquinoxaline rsc.org

Application as a Scaffold for Functional Dyes and Probes

The quinoline nucleus is a key component in many fluorescent compounds. By using a quinoline amine as a scaffold, chemists can systematically build libraries of novel dyes with tunable photophysical properties. A pertinent example is the synthesis of a library of 2,4-disubstituted 7-(dimethylamino)quinoline (DMAQ) fluorescent probes. nih.gov

The synthesis began with a key precursor, 2,4-dichloro-N,N-dimethylquinolin-7-amine, which was prepared through a cyclocondensation and chlorination procedure. nih.gov This dichlorinated scaffold then served as the foundation for introducing molecular diversity. A highly regioselective Suzuki-Miyaura cross-coupling reaction was employed to install various aryl groups at the C-2 position. nih.gov The ability to selectively functionalize one position while leaving the other reactive (the chlorine at C-4) allowed for further modifications. A second, sequential cross-coupling reaction could then be performed at the C-4 position to create a diverse array of bisaryl DMAQ dyes. nih.gov This modular approach, starting from a functionalized quinoline amine scaffold, demonstrates the power of this building block in creating complex, functional molecules. nih.gov

Scaffold Reaction 1 Reaction 2 Product Class Reference
2,4-dichloro-N,N-dimethylquinolin-7-amineRegioselective Suzuki-Miyaura Coupling (C-2)-Monoarylated DMAQ Dyes nih.gov
Monoarylated DMAQSuzuki-Miyaura Coupling (C-4)-Bisarylated DMAQ Dyes nih.gov

Derivatization via the Amino Group

The primary amine at the 8-position is a key functional handle that allows this compound to be readily incorporated into larger molecules. This amine group can undergo a variety of standard organic reactions, providing a straightforward method for derivatization.

Common transformations involving the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds. This is a fundamental reaction for linking the quinoline scaffold to other molecular fragments.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. This reaction is often used in the synthesis of ligands for metal complexes and in the construction of certain bioactive molecules. vulcanchem.com

Nucleophilic Substitution: The amine can act as a nucleophile, reacting with various electrophiles to create new carbon-nitrogen or heteroatom-nitrogen bonds. smolecule.com

These reactions underscore the utility of this compound as a versatile building block, where the amino group serves as a point of attachment or as a reactive site for constructing more complex target molecules. vulcanchem.com The quinoline amines are generally stable but can be susceptible to degradation in oxidative or acidic conditions. vulcanchem.com

Mechanistic Studies and Structure Activity Relationships in Academic Research

Elucidation of Reaction Mechanisms involving 5,7-Dimethylquinolin-8-amine

Understanding the reaction mechanisms of this compound is crucial for optimizing synthetic routes and designing novel applications. The presence of the amino group at the 8-position and the methyl groups at the 5- and 7-positions significantly influences its reactivity.

Mechanistic Pathways of Nucleophilic Substitutions and Amination Reactions

The amino group of this compound can act as a nucleophile in various substitution reactions. The electron-donating nature of the dimethylamino group at the 7-position can activate the quinoline (B57606) ring towards electrophilic substitution. vulcanchem.com Conversely, the chlorine atom at the 4-position in related chloro-N,N-dimethylquinolin-7-amine is susceptible to nucleophilic substitution.

Amination reactions involving quinoline derivatives are a key method for introducing nitrogen-containing functional groups. One notable mechanism is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which has been studied in electron-deficient nitroquinolines. mdpi.com This reaction allows for the direct amination of the quinoline ring. For instance, the reaction of 8-nitroquinoline (B147351) with potassium 9H-carbazol-9-ide in THF results in the formation of 9-(8-nitroquinolin-7-yl)-9H-carbazole, where the carbazolyl group is introduced at the C7 position. mdpi.comresearchgate.net It is proposed that the potassium counterion interacts with the oxygen of the nitro group, influencing the position of nucleophilic attack. mdpi.com

Primary aliphatic amines, which are generally considered inert to substitution, can undergo deaminative coupling reactions catalyzed by transition metal complexes. marquette.edu Ruthenium-catecholate complexes, for example, have been found to be effective for the direct deaminative coupling of primary amines. marquette.edu

Detailed Mechanisms of Lewis Acid Catalyzed Cyclizations and Transformations

Lewis acid-catalyzed reactions are pivotal in the synthesis of complex heterocyclic structures from quinoline derivatives. The Nazarov cyclization, a Lewis acid-catalyzed 4-π conrotatory electrocyclic reaction, is used to synthesize cyclopentenones from divinyl ketones. organic-chemistry.org While this reaction is a powerful tool, achieving high enantioselectivity often requires stoichiometric amounts of chiral Lewis acids. organic-chemistry.org

In the context of quinoline synthesis, intramolecular main group metal Lewis acid-catalyzed hydroamination and hydroarylation have been developed. rsc.orgrsc.org Using stannic chloride or indium(III) chloride, mono-propargylated aromatic ortho-diamines can undergo cyclization to form quinolin-8-amines. rsc.orgrsc.org These reactions proceed via either 6-exo-dig or 6-endo-dig annulations, depending on the substituents. The Lewis acid activates the alkyne by binding to it, which increases its electrophilic character and facilitates the intramolecular attack by the amine. rsc.orgrsc.org The regioselectivity of these cyclizations is dependent on the substituents on the alkyne. rsc.orgrsc.org

The Friedländer condensation, another important method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. This reaction can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O).

Understanding Oxidation and Reduction Mechanisms

Oxidation and reduction reactions of quinoline derivatives alter their electronic and structural properties. In organic chemistry, oxidation generally involves an increase in the number of C-O bonds or a decrease in the number of C-H bonds, while reduction results in an increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.comucr.edu

The oxidation of amine-containing compounds can proceed through various mechanisms. One proposed pathway for monoamine oxidase (MAO) catalyzed amine oxidation is a polar nucleophilic mechanism. nih.gov This involves the deprotonated amine attacking the flavin cofactor, leading to the formation of an imine and the reduced flavin hydroquinone. nih.gov Another proposed mechanism is a single electron transfer (SET) mechanism, though evidence suggests the polar nucleophilic pathway is more likely for MAO catalysis. nih.gov

The reduction of nitroquinolines is a common method to produce aminoquinolines. For instance, the reduction of nitro precursors can be achieved using sodium dithionite. rsc.org The photocatalytic synthesis of 2-methylquinolines from nitrobenzene (B124822) using TiO₂ has also been reported. The mechanism involves the formation of intermediates such as nitrosobenzene (B162901) and aniline (B41778). arabjchem.org

Mechanistic Insights into Organocatalytic and Biocatalytic Processes

Organocatalysis and biocatalysis offer sustainable alternatives to traditional metal-based catalysis for the synthesis of chiral amines and other valuable compounds. unito.it

In organocatalysis, small organic molecules are used to accelerate chemical reactions. For example, organocatalytic switches (ORCAs) can enhance the enzymatic function of proteins like OGG1, a DNA repair enzyme. nih.gov These small molecules can participate in the biochemical reaction as chemical bases, augmenting the enzyme's natural activity. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency. diva-portal.org Amine transaminases (ATAs) are particularly valuable for the asymmetric synthesis of chiral amines from ketones. diva-portal.org The mechanism involves the transfer of an amino group from an amino donor to a ketone substrate. Biocatalytic cascades have been developed to synthesize enantiomerically pure propargylic alcohols and amines. nih.gov For instance, a peroxygenase can oxidize a racemic propargylic alcohol to the corresponding ketone, which is then reduced to an enantiomerically pure alcohol by an alcohol dehydrogenase or converted to a chiral amine by an amine transaminase. nih.gov

Structure-Activity Relationship (SAR) Studies in Catalysis and Materials Science

The biological and catalytic activity of quinoline derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure affect the compound's properties.

Correlation of Substituent Effects with Catalytic Performance and Selectivity

The nature and position of substituents on the quinoline ring play a critical role in determining the catalytic performance and selectivity of quinoline-based catalysts.

In the context of Lewis acid-catalyzed cyclizations to form quinolin-8-amines, the substitution pattern on the alkyne precursor dictates the regioselectivity of the reaction, leading to either methylquinoxaline or quinolin-8-amine derivatives. rsc.orgrsc.org

For iridium complexes used in the cross-dehydrogenative coupling of secondary amines with silanes, the presence of a methyl group at the 8-position of the quinoline ligand is crucial for enhancing catalytic performance. csic.es This is attributed to a weak Ir···H−C agostic interaction between the iridium center and the 8-methyl group, which stabilizes the complex and promotes catalysis. csic.es Complexes lacking this 8-methyl substituent exhibit markedly lower catalytic activity. csic.es

The Hammett plot, a tool used to study the effect of substituents on reaction rates, has been employed in the deaminative coupling of ketones with amines. marquette.edu These studies have shown that electron-releasing groups on the amine substrate have a strong promotional effect, while electron-withdrawing groups on the ketone substrate have a moderate promotional effect on the reaction rate. marquette.edu

In the realm of materials science, the electron-donating dimethylamino group in N,N-Dimethylquinolin-7-amine enhances the electron density at the 7-position, influencing its use in organic semiconductors. vulcanchem.com

Mechanistic Investigations of Biological Interactions at the Molecular Level

The biological activity of quinoline derivatives often stems from their ability to interact with and modulate the function of enzymes and cellular receptors. An enzyme inhibitor is a molecule that binds to an enzyme to block its activity. wikipedia.org The binding can be reversible or irreversible and can occur at the active site or an allosteric site. wikipedia.org

Quinoline-based compounds are known to inhibit several key enzymes. A prominent mechanism is the inhibition of topoisomerases, enzymes that manage the topology of DNA. Derivatives of quinoline have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which leads to the stabilization of enzyme-DNA complexes and ultimately results in bacterial cell death. In the context of anticancer activity, related quinoline derivatives have been found to interfere with human topoisomerase II activity. vulcanchem.com

The structural features of this compound are conducive to specific molecular interactions:

Hydrogen Bonding: The primary amine at the 8-position can serve as both a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor. vulcanchem.com These interactions are critical for the specific binding of the molecule into the active site of a target enzyme or receptor.

Chelation: The 8-hydroxyquinoline (B1678124) scaffold (a related structure) is a well-known metal chelator, and this property can be relevant for inhibiting metalloenzymes.

Receptor Binding: The amine group is a key feature for binding to certain classes of receptors. Amine ligand-binding receptors, a class of G-protein coupled receptors (GPCRs), bind to neurotransmitters like serotonin (B10506) and dopamine, but also to other trace amines. nih.govguidetopharmacology.org The ability of a molecule to bind a receptor is determined by its structure, which allows for interactions like hydrogen bonding and electrostatic forces with the receptor's binding pocket. beilstein-journals.org

Table 1: Known Enzyme Targets of Quinoline Derivatives

Enzyme ClassSpecific EnzymeEffectAssociated ActivityReference
TopoisomeraseDNA Gyrase, Topoisomerase IVInhibitionAntimicrobial
TopoisomeraseTopoisomerase IIInhibitionAnticancer vulcanchem.com
PolymeraseTubulin PolymerizationInterferenceAnticancer vulcanchem.com

Quinoline derivatives have been shown to exert their biological effects, particularly anticancer activity, by interfering with fundamental cellular pathways that control cell survival and proliferation. Two of the most significant of these pathways are apoptosis (programmed cell death) and the cell cycle.

Research on structurally related quinoline compounds has demonstrated a clear ability to induce both apoptosis and cell cycle arrest in cancer cells. For example, certain N,N-dimethylquinolin-amine derivatives have been shown to inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-468) by triggering apoptosis and causing the cells to arrest in the G2/M phase of the cell cycle. vulcanchem.com

The cell cycle is a tightly regulated process with checkpoints that ensure proper cell division. Cancer cells often have dysregulated cell cycles, making this a prime target for therapeutic intervention. mdpi.com Progression through the G1 phase is controlled by cyclin-dependent kinases (CDKs), which can be inhibited by proteins like p21. mdpi.com Studies on other small molecules have shown that inducing G1 cell cycle arrest is a viable anticancer strategy. mdpi.comnih.gov For instance, the compound 5,7-dimethoxycoumarin was found to block melanoma cells in the G0/G1 phase of the cell cycle. nih.gov This arrest was associated with a decrease in the activation of the MAPK/ERK signaling pathway, which is often overactive in cancers. nih.gov

The mechanism by which quinoline derivatives induce these effects may involve the modulation of key regulatory proteins. For example, the anticancer activity of some polyphenols is achieved by upregulating the expression of the CDK inhibitor p21, which halts the cell cycle. mdpi.com

The efficacy of a compound is rooted in its interaction with specific molecular targets within the cell. For quinoline-based structures, research has identified several key proteins and molecules that they bind to, leading to the observed biological effects.

In the realm of anticancer activity , the primary targets identified for related quinoline derivatives include:

Tubulin: Interference with the polymerization of tubulin into microtubules disrupts the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest and apoptosis. vulcanchem.com

Topoisomerase II: Inhibition of this enzyme, which is vital for resolving DNA tangles during replication, leads to DNA damage and triggers cell death. vulcanchem.com

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, the inhibition of CDKs or the upregulation of their natural inhibitors (like p21) is a key mechanism for inducing cell cycle arrest. mdpi.com

For antimicrobial and antiparasitic activity , the targets are different:

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the validated targets for many quinolone antibiotics.

Hematin (B1673048) (Ferriprotoporphyrin IX): In the context of malaria, a crucial interaction for 4-aminoquinolines is the complexation with hematin inside the parasite's digestive vacuole. This prevents the detoxification of toxic heme into hemozoin, leading to a buildup of the toxic substance and parasite death. nih.govacs.org

Chloroquine (B1663885) Resistance Transporter (PfCRT): In resistant strains of the malaria parasite, this transporter protein is responsible for pumping the drug out of the digestive vacuole. It is therefore a key molecular target to overcome when designing new antimalarials. nih.gov

The 8-aminoquinoline (B160924) class of compounds, which includes the well-known antimalarial drug primaquine, possesses a distinct mechanistic profile. canada.canih.gov Unlike the 4-aminoquinolines (e.g., chloroquine) that primarily target the blood stages of the parasite, 8-aminoquinolines are uniquely active against multiple stages of the Plasmodium life cycle. canada.ca

Their mechanism of action, while not fully elucidated, is understood to include:

Activity against Liver Stages: They have a causal prophylactic effect, acting on the developing parasite in the liver, thereby preventing the establishment of a blood-stage infection. canada.ca

Eradication of Hypnozoites: Crucially, they are active against the dormant liver forms (hypnozoites) of P. vivax and P. ovale, which are responsible for relapsing infections. This makes them essential for the radical cure of these types of malaria. canada.ca

Gametocytocidal Activity: They are active against the mature gametocytes of P. falciparum, the sexual stage of the parasite. By eliminating gametocytes from the bloodstream, they prevent the transmission of malaria from an infected human to a mosquito. canada.ca

The quinoline nucleus is a common feature in many antimalarial drugs. nih.gov The proposed mechanism for the widely used 4-aminoquinoline (B48711) chloroquine involves its accumulation in the acidic food vacuole of the parasite. There, it is believed to interfere with the parasite's detoxification process by binding to free heme (ferriprotoporphyrin IX) and preventing its polymerization into non-toxic hemozoin. nih.govacs.org The accumulation of toxic heme leads to membrane damage and parasite death. nih.gov The basic amino side chain on these molecules is considered essential for the drug to accumulate in the acidic vacuole. acs.org While this compound is an 8-aminoquinoline, the general principles of quinoline-based action against parasites, including interference with essential metabolic processes, are likely to be relevant.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The primary mechanism by which quinoline derivatives, including this compound, are investigated for neuroprotective applications is through the inhibition of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). wikipedia.orgamegroups.cnnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), and their inhibition can increase ACh levels in the brain, a key therapeutic strategy for conditions like Alzheimer's disease. wikipedia.orgresearchgate.netnih.gov

Acetylcholinesterase (AChE) Inhibition: AChE is a serine hydrolase that breaks down ACh with remarkable efficiency. nih.gov Its active site contains a catalytic triad (B1167595) (composed of Serine, Histidine, and Glutamate residues) and a peripheral anionic site (PAS). wikipedia.orgresearchgate.net The inhibition mechanism for many quinoline-based compounds involves a reversible interaction with these sites. researchgate.net The quinoline structure can engage in multiple types of interactions within the enzyme's active site gorge:

Cation-π Interactions: The nitrogen atom in the quinoline ring can become protonated, allowing it to interact with the aromatic side chains of amino acids like Tryptophan in the anionic site. researchgate.net

Hydrogen Bonding: The amino group at the 8-position, as seen in this compound, can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. monash.edu

Hydrophobic Interactions: The aromatic quinoline ring and its methyl substituents can establish hydrophobic interactions with non-polar regions of the enzyme's active site.

Butyrylcholinesterase (BChE) Inhibition: BChE shares structural similarities with AChE, including a catalytic triad, but its active site gorge is larger and has some different amino acid residues. researchgate.netmonash.edu For instance, key aromatic residues in the AChE active site are replaced by aliphatic residues in BChE, which alters the binding pocket. monash.edu This structural difference allows BChE to hydrolyze a broader range of substrates. In the context of Alzheimer's disease, BChE activity increases as the disease progresses, making it a significant therapeutic target. nih.govfrontiersin.org Quinoline-based inhibitors can also bind to the BChE active site, often through similar, yet distinct, interactions. Docking studies of related compounds suggest that the quinoline ring can form π-π interactions with aromatic residues like Trp231 and Phe329 in the BChE active site. monash.edu

The inhibition can be competitive, non-competitive, or mixed-type, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. For many quinoline derivatives, a non-competitive or mixed-type inhibition is observed, suggesting interaction with both the active and peripheral sites. mdpi.com

Comparative Studies with Related Quinoline Analogs to Elucidate Structure-Property Relationships

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For quinoline derivatives, research has shown that the nature and position of substituents on the quinoline scaffold significantly influence their inhibitory activity against AChE and BChE. arabjchem.orgresearchgate.net

The presence of dimethyl groups on the quinoline ring, as in this compound, is a key structural feature. Studies on related structures have demonstrated that such substitutions can have varied effects. For example, in a series of hexahydroquinoline derivatives, the addition of a dimethyl group resulted in a complete loss of BChE inhibitory activity, highlighting the sensitivity of the enzyme's binding pocket to steric hindrance. monash.edu Conversely, other studies show that methyl groups can enhance lipophilicity, potentially improving bioavailability.

The amino group at the 8-position (8-aminoquinoline) is a common pharmacophore in medicinal chemistry. Its ability to chelate metal ions and form hydrogen bonds is critical for its biological activities. amegroups.cnnih.gov Comparative studies of 8-hydroxyquinoline and 8-aminoquinoline derivatives have shown differences in their inhibitory profiles. For instance, some 8-hydroxyquinoline derivatives were found to be potent inhibitors of BChE but weaker inhibitors of AChE. arabjchem.org

The Quinoline Core: Serves as the fundamental scaffold for interaction with the enzyme's active site.

Substituents on the Ring: The type (e.g., methyl, chloro) and position of substituents can drastically alter potency and selectivity. Electron-withdrawing groups have been shown in some analogs to enhance activity. researchgate.net

The Amino Group: The presence and substitution of the amino group are critical. In some series, a tertiary amine was found to be essential for cholinesterase inhibition. nih.gov

The table below presents data from studies on various quinoline analogs, illustrating the impact of structural modifications on cholinesterase inhibition.

Compound/Analog SeriesModificationTarget EnzymeInhibitory Activity (IC₅₀)Reference
Pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-aminesPhenyl substituent at 4-positionAChE2.77 µM arabjchem.org
Pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines2,4-diOCH₃-phenyl groupBChE0.06 µM arabjchem.org
8-Hydroxyquinoline-piperidine analogsLinker length (n=2)AChE1.8 µM arabjchem.org
8-Hydroxyquinoline-piperidine analogsLinker length (n=2)BChE1.6 µM arabjchem.org
Hexahydroquinoline derivative (Compound 7)Carbazole ring, no dimethyl groupBChE9.72 µM monash.edu
Hexahydroquinoline derivatives (Compounds 18-20)With dimethyl group on hexahydroquinoline ringBChETotal loss of activity monash.edu

These comparative analyses underscore that even minor structural changes to the quinoline scaffold can lead to significant differences in biological activity, guiding the rational design of more effective and selective enzyme inhibitors. monash.eduarabjchem.org

Conclusion and Future Directions in 5,7 Dimethylquinolin 8 Amine Research

Synthesis of Key Findings and Current Research Gaps

The chemical compound 5,7-Dimethylquinolin-8-amine, a derivative of quinoline (B57606), has emerged as a molecule of significant interest in various scientific domains. Research has primarily focused on its synthesis and potential applications stemming from the versatile reactivity of the quinoline scaffold and the influence of its specific substitution pattern. The presence of methyl groups at the 5 and 7 positions and an amine group at the 8-position imparts distinct physicochemical properties that are central to its utility.

A significant body of research has been dedicated to the synthesis of quinoline derivatives. Methodologies such as the Skraup synthesis, which involves the cyclization of aniline (B41778) derivatives, and various cross-coupling reactions are commonly employed to construct the quinoline core. vulcanchem.com The introduction of functional groups, such as the amino group at the 8-position, can be achieved through nucleophilic aromatic substitution or other regioselective techniques. vulcanchem.com However, a notable research gap exists in the development of highly efficient and selective synthetic routes specifically for this compound and its derivatives. Optimizing reaction conditions to improve yields and minimize by-products remains a key challenge for chemists.

The applications of quinoline derivatives are broad, with significant attention in medicinal chemistry and materials science. Quinoline-based compounds have been investigated for their potential as anticancer and antimicrobial agents. vulcanchem.com The planar aromatic structure of the quinoline ring allows it to intercalate with DNA, while the substituents can modulate this interaction and confer selectivity. For instance, derivatives of 2-amino-6,8-dimethyl-3-phenylquinoline (B14855270) have been explored for their kinase inhibition potential. vulcanchem.com However, there is a lack of comprehensive biological screening of this compound itself against a wide array of biological targets.

In materials science, the rigid and aromatic nature of the quinoline scaffold makes it a promising candidate for the development of organic light-emitting diodes (OLEDs) and other electronic materials. vulcanchem.com The amino and methyl groups can be further functionalized to tune the electronic and photophysical properties of the resulting materials. Despite this potential, dedicated studies on the material properties of this compound are scarce.

Emerging Research Avenues and Interdisciplinary Opportunities

The future of this compound research is ripe with emerging avenues and interdisciplinary opportunities that bridge chemistry, biology, and materials science.

One of the most promising areas is the development of novel therapeutic agents. The structural motif of this compound can serve as a scaffold for the design of new drugs. By systematically modifying the substituents on the quinoline ring, it is possible to create libraries of compounds for high-throughput screening against various diseases. For example, the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties could lead to drugs with novel mechanisms of action or improved efficacy. Interdisciplinary collaborations with pharmacologists and biochemists will be crucial to explore the full therapeutic potential, including its use in targeting tropical diseases. acs.org

Another exciting frontier is in the field of organometallic chemistry and catalysis. The 8-aminoquinoline (B160924) group is a well-known bidentate ligand capable of coordinating with various metal centers. The resulting metal complexes can exhibit unique catalytic activities. Research into the coordination chemistry of this compound with transition metals could lead to the development of novel catalysts for a wide range of organic transformations, including C-N cross-coupling reactions. acs.org This opens up opportunities for collaboration between synthetic organic chemists and inorganic chemists.

In the realm of materials science, the unique photophysical properties of quinoline derivatives can be harnessed to create advanced materials. The development of fluorescent sensors for the detection of metal ions or other analytes is a viable research direction. The this compound core can be functionalized with specific recognition units to create highly sensitive and selective sensors. Furthermore, its potential application in OLEDs warrants deeper investigation, focusing on the synthesis of derivatives with optimized charge transport properties and emission characteristics. vulcanchem.com This will require a synergistic effort from synthetic chemists, physicists, and materials engineers.

Outlook on the Potential of this compound in Chemical Science and Technology

The outlook for this compound in chemical science and technology is highly positive. Its versatile chemical structure and the foundation of knowledge on quinoline chemistry provide a strong platform for future innovations.

In the short term, research will likely focus on optimizing synthetic methodologies to make this compound and its derivatives more accessible. This will enable a broader range of studies into its fundamental properties and applications. The systematic exploration of its biological activities is also a near-term priority, which could lead to the identification of lead compounds for drug discovery programs.

Looking further ahead, the integration of computational modeling and experimental work will be instrumental in accelerating research. Density Functional Theory (DFT) calculations can predict the electronic and structural properties of new derivatives, guiding synthetic efforts towards molecules with desired characteristics. Machine learning models could also be employed to predict the biological activity or material properties of virtual compound libraries, streamlining the discovery process.

The interdisciplinary nature of research on this compound will be a key driver of its future success. Collaborations between academic research groups and industrial partners will be essential to translate fundamental discoveries into practical applications. For instance, the development of new pharmaceuticals or advanced materials based on this compound will require expertise in process chemistry, formulation science, and device engineering.

Q & A

Q. What are the established synthetic routes for 5,7-Dimethylquinolin-8-amine in laboratory settings?

Methodological Answer: The synthesis typically involves Friedländer condensation or substitution reactions on pre-functionalized quinoline scaffolds. Key steps include:

  • Quinoline core formation : Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions to construct the quinoline backbone (analogous to Friedländer synthesis for ethyl-substituted analogs) .
  • Methylation : Introducing methyl groups at positions 5 and 7 via nucleophilic substitution or catalytic coupling (e.g., using methyl halides or Suzuki-Miyaura reactions with methylboronic acids) .
  • Amination : Introducing the amine group at position 8 through nitration followed by reduction (e.g., using LiAlH4 or catalytic hydrogenation) .

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via recrystallization or column chromatography for high-purity yields .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve 3D structure using SHELX software for refinement. Critical parameters include bond angles, dihedral angles, and hydrogen-bonding networks (e.g., O–H⋯N interactions observed in quinoline derivatives) .
  • NMR spectroscopy : Assign signals using 1^1H and 13^{13}C NMR. Key features:
    • Methyl protons (δ 2.3–2.8 ppm for CH3 groups).
    • Aromatic protons (δ 7.0–8.5 ppm for quinoline ring) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Validation : Cross-check crystallographic data with computational models (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • Triangulation : Combine multiple techniques (XRD, NMR, IR) to validate assignments. For example:
    • Use XRD to confirm substituent positions if NMR signals overlap .
    • Compare experimental IR stretching frequencies (e.g., N–H at ~3400 cm1^{-1}) with DFT predictions .
  • Dynamic NMR : Resolve conformational equilibria (e.g., amine tautomerism) by variable-temperature studies .
  • Contradiction Analysis : Apply qualitative research frameworks (e.g., iterative hypothesis testing) to identify systematic errors in data collection .

Q. What computational strategies predict the reactivity of this compound in metal coordination studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate binding energies and orbital interactions for metal complexes (e.g., Ni2+^{2+}, Cu2+^{2+}) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on the amine group’s role in hydrogen bonding .
  • Reactivity Predictions : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose synthetic pathways for novel derivatives .

Case Study : For zinc sensing (as in 8-amidoquinoline probes), model the fluorescence quenching mechanism via frontier molecular orbital analysis .

Q. How to design metal coordination studies for this compound derivatives?

Methodological Answer:

  • Ligand Design : Introduce donor atoms (e.g., O, S) to enhance chelation. For example:
    • Synthesize Schiff base derivatives via condensation with aldehydes .
  • Spectroscopic Titration : Monitor complex formation using UV-Vis (e.g., ligand-to-metal charge transfer bands) or fluorescence quenching .
  • Single-Crystal Analysis : Resolve metal-ligand coordination geometry via XRD. Note common motifs (e.g., octahedral Ni2+^{2+} complexes) .

Table 1 : Example Coordination Study Workflow

StepMethodParameters
SynthesisSolvothermal reaction80°C, 24h, DMF solvent
CharacterizationXRD, ESI-MSBond lengths, stoichiometry
Stability TestCyclic voltammetryRedox potentials in DMSO

Q. What are the methodological challenges in scaling up this compound synthesis?

Methodological Answer:

  • Byproduct Control : Optimize reaction stoichiometry to minimize dimethylation at unintended positions .
  • Purification : Use continuous flow reactors for efficient separation of regioisomers .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or scCO2_2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.